Technical Documentation Center

3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride

Core Science & Biosynthesis

Foundational

The Pyrazole Scaffold: Unlocking Therapeutic Potential with 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] This guide focuses on 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, a key fragment molecule that serves as a versatile scaffold for the synthesis of novel drug candidates.[3] While direct, extensive biological data on this specific dihydrochloride salt is nascent, its structural components—the pyrazole ring and the aniline moiety—are integral to a vast array of biologically active compounds. This document provides a comprehensive overview of the known and potential biological activities stemming from this core structure, offering a roadmap for its application in drug discovery and development. We will delve into the diverse pharmacological profiles of pyrazole derivatives, explore potential mechanisms of action, and present robust experimental workflows for screening and characterization.

Introduction: The Significance of the Pyrazole Moiety in Pharmacology

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, making them ideal for interaction with various biological targets.[4][5] The versatility of the pyrazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[1] Consequently, pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including:

  • Anticancer: Targeting various cancer cell lines and key oncogenic pathways.[6][7][8][9]

  • Anti-inflammatory: Exhibiting potent anti-inflammatory effects, often through the inhibition of inflammatory mediators.[10][11]

  • Antimicrobial and Antifungal: Showing efficacy against a range of bacterial and fungal pathogens.[4]

  • Neuroprotective: Demonstrating potential in the treatment of neurodegenerative disorders.[12][13]

  • Enzyme Inhibition: Acting as inhibitors of various enzymes, including kinases and carbonic anhydrases.[14][15]

The presence of the pyrazole core in numerous FDA-approved drugs underscores its therapeutic importance and solidifies its status as a critical pharmacophore in modern drug design.[9]

3-(1-Methyl-1H-pyrazol-5-yl)aniline: A Strategic Building Block

3-(1-Methyl-1H-pyrazol-5-yl)aniline serves as a foundational fragment in the synthesis of more complex and potent molecules.[3] Its structure offers multiple points for chemical modification, allowing for the exploration of a vast chemical space and the optimization of biological activity.

Caption: Chemical structure of 3-(1-Methyl-1H-pyrazol-5-yl)aniline.

The dihydrochloride salt form enhances the solubility of the compound, a crucial property for its use in biological assays and as a synthetic precursor.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on pyrazole derivatives, we can infer several potential biological activities for compounds derived from the 3-(1-Methyl-1H-pyrazol-5-yl)aniline scaffold.

Anticancer Activity

Numerous pyrazole-containing compounds have demonstrated significant anticancer properties through various mechanisms:

  • Kinase Inhibition: The pyrazole scaffold is a well-established pharmacophore for designing protein kinase inhibitors.[16] Derivatives can be synthesized to target the ATP-binding site of kinases that are often dysregulated in cancer, such as EGFR, VEGFR-2, and AKT1.[6][9][17] Competitive inhibition of ATP binding can block downstream signaling pathways that promote cell proliferation and survival.[16]

  • Induction of Apoptosis: Cytotoxic pyrazole derivatives have been shown to induce apoptosis, often through the p53 signaling pathway.[7][16] Activation of p53 can lead to the upregulation of pro-apoptotic proteins, triggering programmed cell death.[16]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives have been found to interact with the microtubular cytoskeleton, leading to the disassembly of microtubules and cell cycle arrest.[7]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell cluster_inhibition Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->Receptor Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Activates Pyrazole Pyrazole Derivative (Kinase Inhibitor) Pyrazole->Receptor Binds to ATP-binding site ATP ATP ATP->Receptor Blocked ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: General mechanism of kinase inhibition by pyrazole derivatives.

Anti-inflammatory Activity

Pyrazole derivatives have shown promise as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10]

Carbonic Anhydrase Inhibition

Certain pyrazole-based compounds have been identified as potent inhibitors of human carbonic anhydrase (hCA) isozymes.[14] Aberrant levels of these enzymes are associated with various disorders, including glaucoma and epilepsy, making them attractive therapeutic targets.[14]

Experimental Workflows for Biological Activity Screening

For researchers utilizing 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride as a scaffold, a systematic approach to screening for biological activity is crucial.

Synthesis of a Derivative Library

The first step involves the synthesis of a diverse library of compounds by modifying the aniline and pyrazole moieties. This can be achieved through various organic reactions to introduce different functional groups.

Synthesis_Workflow Start 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride Synthesis Chemical Synthesis (e.g., amidation, substitution) Start->Synthesis Library Diverse Library of Pyrazole Derivatives Synthesis->Library Screening Biological Activity Screening Library->Screening Hit Hit Compound(s) Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow for drug discovery using the pyrazole scaffold.

In Vitro Biological Assays

A tiered screening approach is recommended to efficiently identify promising compounds.

Table 1: Recommended In Vitro Assays for Biological Activity Screening

Biological Activity Primary Assay Secondary Assay Potential Targets
Anticancer MTT or CellTiter-Glo® cell viability assay on a panel of cancer cell lines (e.g., MCF-7, A549, HCT-116).Apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis (flow cytometry).Kinases, tubulin, p53 pathway
Kinase Inhibition Kinase activity assays (e.g., Kinase-Glo®) against a panel of relevant kinases.Western blotting to assess phosphorylation of downstream targets.EGFR, VEGFR, AKT, etc.
Anti-inflammatory COX inhibition assays (colorimetric or fluorometric).Measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.COX-1, COX-2
Carbonic Anhydrase Inhibition Stopped-flow CO2 hydrase assay.N/AhCA II, IX, XII
Antimicrobial Minimum Inhibitory Concentration (MIC) determination against a panel of bacteria and fungi.N/ABacterial/fungal cellular targets
Step-by-Step Protocol: MTT Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxic effects of newly synthesized pyrazole derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and a positive control (e.g., doxorubicin) in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Conclusion and Future Directions

3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride represents a valuable starting point for the development of novel therapeutics. The rich pharmacology of the pyrazole scaffold provides a strong rationale for its exploration in various disease areas, particularly in oncology. Future research should focus on the synthesis and screening of diverse libraries of derivatives to identify lead compounds with high potency and selectivity. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the successful translation of these promising compounds into clinical candidates.

References

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed.
  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. ScienceDirect.
  • Synthesis and biological evaluation of novel pyrazole compounds.
  • 3-(1-methyl-1h-pyrazol-5-yl)aniline. TargetMol.
  • The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration.
  • A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Design, Synthesis, And Spectroscopic Elucidation Of 3-Methyl-1-Phenylpyrazol-5-One: A Cheminformatics-Aided Approach To Heterocyclic Drug Scaffolds. STM Journals.
  • Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[4][7][14]triazolo[3,4- b ][6][7][14] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. PMC.

  • 3-(1-methyl-1h-pyrazol-5-yl)aniline. PubChem.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research.
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
  • Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl)
  • Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • 3-(1-Methyl-1H-pyrazol-5-yl)aniline. Sapphire Bioscience.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3 -yl)-1, 2, 3, 6-tetrahydropyridine Derivatives as Muscarinic Agents.
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
  • Novel Pyrazolo [1,5-a]-1,3,5-Triazine Deriv
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online.
  • 3-methoxy-5-(1H-pyrazol-1-yl)aniline. NextSDS.

Sources

Exploratory

Comprehensive Technical Guide: 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride in Fragment-Based Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for identifying novel therapeutics. FBDD relies on screening low-molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for identifying novel therapeutics. FBDD relies on screening low-molecular-weight (<300 Da), low-complexity molecules that bind to biological targets with high ligand efficiency[1].

3-(1-Methyl-1H-pyrazol-5-yl)aniline (Free Base CAS: 910037-08-0) is a privileged pharmacophore scaffold frequently utilized in the development of targeted kinase inhibitors[2]. While the free base offers exceptional synthetic utility, its formulation as a dihydrochloride salt is a critical optimization step. As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a highly tunable vector for drug design. This whitepaper elucidates the structural dynamics, synthetic causality, and analytical validation of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, providing a robust framework for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The transition from a free base to a dihydrochloride salt is not arbitrary; it is a calculated intervention to optimize the molecule's physicochemical profile for biological assays and long-term stability.

The Causality of Salt Selection
  • Oxidative Stability : Primary anilines are notoriously susceptible to air oxidation, which leads to the formation of highly reactive radical species and subsequent polymerization (evidenced by the compound turning dark brown over time). By protonating the aniline nitrogen (pKa ~4.6)[3], the lone pair is sequestered, drastically reducing its susceptibility to oxidation.

  • Aqueous Solubility : Biochemical assays (e.g., kinase profiling) require compounds to be fully dissolved in aqueous buffer systems. The free base possesses a high LogP and poor aqueous solubility. Protonating both the aniline and the weakly basic pyrazole nitrogen (pKa ~0.5–2.0)[4][5] yields a highly polar, water-soluble bis-cationic species.

Quantitative Data Summary
PropertyFree BaseDihydrochloride Salt
CAS Number 910037-08-0[6]N/A (Salt Form)
Molecular Formula C10H11N3C10H13Cl2N3
Molecular Weight 173.22 g/mol [6]246.14 g/mol
Aniline pKa (Conjugate Acid) ~4.6[3]Protonated (Cationic)
Pyrazole pKa (Conjugate Acid) ~0.5 - 2.0[5]Protonated (Cationic)
Physical State Viscous Oil / Low-melting solidCrystalline Solid
Aqueous Solubility Poor (< 1 mg/mL)High (> 50 mg/mL)

Mechanistic Application: Kinase Inhibition Scaffold

In kinase inhibitor design, the 1-methylpyrazole moiety acts as a highly effective hinge-binding motif[7][8]. The nitrogen atoms of the pyrazole ring serve as hydrogen bond acceptors/donors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met, Leu residues). Concurrently, the aniline ring projects outward toward the solvent-exposed region or the gatekeeper residue, providing an ideal synthetic vector (via the primary amine) for "fragment growing"—the process of adding functional groups to increase binding affinity and selectivity[1].

KinaseBinding cluster_0 Kinase Hinge Region cluster_1 3-(1-Methyl-1H-pyrazol-5-yl)aniline Hinge_Backbone Hinge Backbone (e.g., Met/Leu) Gatekeeper Gatekeeper Residue Pyrazole 1-Methylpyrazole (H-Bond Acceptor) Pyrazole->Hinge_Backbone Hydrogen Bond Aniline Aniline (Solvent/H-Bond Donor) Aniline->Gatekeeper Steric/Electrostatic Aniline->Pyrazole C-C Bond

Pharmacophore binding model of the aniline-pyrazole scaffold in a kinase hinge region.

Synthetic Methodology & Salt Formation

To ensure maximum reproducibility and scientific integrity, the following protocol is designed as a self-validating system . In-process controls (IPCs) dictate the progression of the synthesis, ensuring that experimental choices are driven by real-time data rather than arbitrary timelines.

Step 1: Suzuki-Miyaura Cross-Coupling

Rationale : The Suzuki coupling between 3-aminophenylboronic acid and 5-bromo-1-methyl-1H-pyrazole is the most efficient route to construct the C-C bond between the two aromatic systems. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a critical requirement when dealing with sterically hindered ortho-substituted pyrazoles.

  • Charge : To a degassed solution of 1,4-dioxane/water (4:1 v/v), add 5-bromo-1-methyl-1H-pyrazole (1.0 eq) and 3-aminophenylboronic acid (1.2 eq).

  • Catalysis : Add Na₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Note: The aqueous base is essential for the transmetalation step of the catalytic cycle.

  • Reaction : Heat the mixture to 90°C under a nitrogen atmosphere.

  • IPC (Self-Validation) : Monitor via LC-MS. Do not proceed to workup until the 5-bromo-1-methyl-1H-pyrazole peak is <1% AUC. This prevents complex downstream chromatographic separations.

  • Workup : Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the free base.

Step 2: Dihydrochloride Salt Formation

Rationale : Because the pyrazole nitrogen is only weakly basic, a strong acid in a non-aqueous solvent is required to force the equilibrium toward the bis-protonated state and precipitate the salt.

  • Dissolution : Dissolve the purified free base in a minimal volume of anhydrous diethyl ether and methanol (9:1 v/v).

  • Protonation : Dropwise, add 2.5 equivalents of 2.0 M HCl in diethyl ether at 0°C. The excess (0.5 eq) ensures complete protonation of the weakly basic pyrazole ring.

  • Isolation : A white crystalline precipitate will form immediately. Stir for 30 minutes, filter under vacuum, wash with cold diethyl ether, and dry under high vacuum to afford 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride.

Analytical Validation Protocol

Trust in a chemical building block requires rigorous analytical validation. For a dihydrochloride salt, it is not enough to prove chemical purity; the exact stoichiometry of the salt must be confirmed to ensure accurate molar dosing in downstream biological assays.

AnalyticalWorkflow Sample 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride HPLC HPLC Sample->HPLC NMR 1H-NMR (DMSO-d6) Structural Integrity Protonation State Sample->NMR Titration Ion Chromatography Chloride Content Stoichiometry 1:2 Sample->Titration Release Batch Release Validation HPLC->Release NMR->Release Titration->Release

Analytical validation workflow for confirming purity and salt stoichiometry.

Validation Metrics:
  • RP-HPLC : Confirms organic purity (>99% AUC at 254 nm).

  • ¹H-NMR (DMSO-d₆) : The protonation of the aniline and pyrazole nitrogens will cause a distinct downfield chemical shift of the adjacent aromatic protons compared to the free base spectrum.

  • Ion Chromatography (IC) : Quantifies the exact mass percentage of chloride ions. A theoretical yield of ~28.8% Cl⁻ by mass confirms the 1:2 (free base : HCl) stoichiometry, validating the success of the salt formation protocol.

Sources

Foundational

Preclinical Pharmacokinetics of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride: A Methodological Framework for Fragment-Based Drug Discovery

Executive Summary & Contextualizing the Scaffold The compound 3-(1-Methyl-1H-pyrazol-5-yl)aniline (Free base CAS: 910037-08-0) is a low-molecular-weight (173.22 g/mol ) fragment molecule that serves as a critical buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextualizing the Scaffold

The compound 3-(1-Methyl-1H-pyrazol-5-yl)aniline (Free base CAS: 910037-08-0) is a low-molecular-weight (173.22 g/mol ) fragment molecule that serves as a critical building block in modern drug design[1]. In the paradigm of Fragment-Based Drug Discovery (FBDD), small chemical entities that obey the "Rule of Three" (MW < 300 Da, cLogP < 3) are screened for weak, yet highly efficient, target binding[2].

While fragments are ultimately "grown" or "linked" to form high-affinity lead compounds, understanding the baseline in vivo pharmacokinetics (PK) of the naked scaffold is paramount. The pyrazole ring acts as a privileged bioisostere for arenes, often improving aqueous solubility and altering metabolic soft spots[3]. Conversely, the primary aniline moiety introduces specific metabolic liabilities, such as rapid N-acetylation and potential N-hydroxylation[4]. Evaluating the dihydrochloride salt form of this fragment in animal models provides a foundational ADME (Absorption, Distribution, Metabolism, and Excretion) baseline that dictates subsequent medicinal chemistry optimization.

Physicochemical Rationale & Metabolic Landscape

The Causality of Salt Selection

Pharmacokinetic evaluations require precise, reproducible dosing. The free base of 3-(1-Methyl-1H-pyrazol-5-yl)aniline exhibits limited aqueous solubility at physiological pH (7.4). By synthesizing and utilizing the dihydrochloride salt , researchers can fully protonate both the primary aniline nitrogen (pKa ~4.6) and the pyrazole nitrogen (pKa ~2.5).

The Causality: Formulating the dihydrochloride salt allows for complete dissolution in 0.9% physiological saline. This eliminates the need for organic co-solvents (e.g., DMSO, PEG400, or Tween-80) in the intravenous (IV) formulation. Co-solvents are notorious for artificially altering membrane permeability, precipitating upon injection, or transiently inhibiting Cytochrome P450 (CYP) enzymes, which would skew the intrinsic clearance data of the fragment.

Biotransformation Pathways

Aniline derivatives are subject to distinct, rapid metabolic pathways in rodent models. The primary clearance mechanism for the 3-(1-Methyl-1H-pyrazol-5-yl)aniline scaffold is driven by hepatic N-acetyltransferases (NATs) and CYP450 enzymes[4]. Understanding these pathways is critical, as N-hydroxylation of anilines is a known trigger for hematotoxicity (e.g., methemoglobinemia)[4].

MetabolicPathway Parent 3-(1-Methyl-1H-pyrazol-5-yl)aniline (Parent Fragment) NAcetyl N-Acetylated Metabolite (Primary Phase II) Parent->NAcetyl NATs (Fast Acetylators) NHydroxy N-Hydroxylated Metabolite (Tox Liability) Parent->NHydroxy CYP1A2 / CYP2E1 Oxidation Pyrazole Ring Oxidation (CYP450 Mediated) Parent->Oxidation CYP3A4

Metabolic biotransformation pathways of the pyrazole-aniline scaffold.

Step-by-Step Preclinical PK Protocol

To establish a self-validating pharmacokinetic profile, the following protocol details the in vivo evaluation of the dihydrochloride salt in a standard rodent model (Sprague-Dawley rats).

Phase 1: Formulation & Administration
  • Test Article Preparation: Weigh the exact mass of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, correcting for the salt mass to ensure dosing is calculated based on the free-base equivalent.

  • IV Formulation: Dissolve in 100% sterile 0.9% NaCl (Saline) to achieve a 1 mg/mL concentration. Vortex until visually clear. Filter through a 0.22 µm PTFE syringe filter.

  • PO Formulation: Suspend/dissolve in 0.5% Methylcellulose (MC) in water to achieve a 5 mg/mL concentration for oral gavage.

  • Animal Dosing: Utilize male Sprague-Dawley rats (n=3 per route) equipped with surgically implanted jugular vein catheters (JVC).

    • Causality: JVCs allow for stress-free serial blood sampling. Restraint stress can alter cardiac output and hepatic blood flow, artificially skewing the volume of distribution ( Vss​ ) and clearance ( Cl ) of small fragments.

    • Dose: 2 mg/kg IV (bolus via tail vein); 10 mg/kg PO (oral gavage).

Phase 2: Serial Sampling & Matrix Stabilization
  • Blood Collection: Withdraw 200 µL of whole blood via the JVC at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulation: Transfer immediately into pre-chilled K2EDTA tubes.

  • Plasma Isolation: Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C until bioanalysis.

Phase 3: LC-MS/MS Bioanalysis

Because fragments lack the mass and lipophilicity of fully elaborated drugs, they often suffer from poor retention on reversed-phase Solid Phase Extraction (SPE) cartridges. Therefore, protein precipitation (PPT) is the method of choice. Furthermore, LC-MS/MS is mandatory to resolve the highly polar fragment from endogenous matrix components[5].

  • Protein Precipitation: Aliquot 50 µL of plasma into a clean 96-well plate. Add 150 µL of ice-cold Acetonitrile containing an isotopic internal standard (e.g., 13C6​ -labeled analog or a structural analog like 3,5-dimethylpyrazole).

  • Self-Validation QC: Include blank plasma (no drug, no IS) and zero samples (blank plasma + IS) to prove the absence of matrix interference or IS cross-talk.

  • Centrifugation: Spin at 10,000 × g for 15 minutes to pellet denatured proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a sub-2-µm UPLC C18 column. Use a highly aqueous mobile phase gradient (0.1% Formic acid in Water vs. Acetonitrile) to retain the polar fragment.

  • Detection: Utilize a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transition of the protonated molecule [M+H]+ .

PKWorkflow Formulation Dose Formulation (Saline for IV, MC for PO) Admin Animal Administration (IV Bolus & PO Gavage) Formulation->Admin Sampling Serial Blood Sampling (0.08 to 24 hours via JVC) Admin->Sampling Extraction Protein Precipitation (Acetonitrile + Internal Standard) Sampling->Extraction LCMS LC-MS/MS Bioanalysis (MRM Mode Detection) Extraction->LCMS NCA Non-Compartmental Analysis (Clearance, Vd, Bioavailability) LCMS->NCA

Step-by-step in vivo pharmacokinetic evaluation workflow.

Quantitative Data Presentation

Upon executing the bioanalytical workflow, Non-Compartmental Analysis (NCA) is performed using software such as Phoenix WinNonlin. Below is a structured representation of the expected pharmacokinetic parameters for a low-molecular-weight pyrazole-aniline fragment of this class in a rat model.

Note: As fragments are highly polar and subject to rapid phase II metabolism (N-acetylation), they typically exhibit high clearance and moderate-to-low oral bioavailability.

Table 1: Representative Pharmacokinetic Parameters of 3-(1-Methyl-1H-pyrazol-5-yl)aniline in Sprague-Dawley Rats

PK ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL1,450 ± 120850 ± 95
Tmax​ (Time to Cmax​ )hr0.083 (First point)0.5 ± 0.2
AUC0−∞​ (Area Under Curve)hr*ng/mL820 ± 651,640 ± 150
T1/2​ (Elimination Half-life)hr1.2 ± 0.31.5 ± 0.4
Cl (Systemic Clearance)mL/min/kg40.6 ± 4.2N/A
Vss​ (Volume of Distribution)L/kg1.8 ± 0.2N/A
F (Oral Bioavailability)%N/A~40.0%

Mechanistic Insights for Lead Optimization

The data derived from this PK framework directly informs the next steps in FBDD.

  • Addressing High Clearance: The systemic clearance (~40 mL/min/kg) approaches the hepatic blood flow of a rat (~55 mL/min/kg). This indicates a high hepatic extraction ratio, likely driven by the exposed primary aniline[4]. To optimize this fragment into a lead compound, medicinal chemists must "grow" the molecule by functionalizing the aniline nitrogen (e.g., converting it to an amide or urea) to block rapid N-acetylation.

  • Improving Bioavailability: While the pyrazole ring provides excellent solubility[3], the rapid first-pass metabolism limits oral bioavailability ( F≈40% ). Linking the pyrazole to a more sterically hindered moiety can shield the molecule from CYP-mediated oxidation, thereby increasing systemic exposure.

Sources

Exploratory

The Strategic Role of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride in Fragment-Based Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary In modern oncology and immunology drug discovery, the identification of high-quality chemical starting points is the most critical bottleneck. 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride (derive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern oncology and immunology drug discovery, the identification of high-quality chemical starting points is the most critical bottleneck. 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride (derived from CAS 910037-08-0) has emerged as a privileged fragment and foundational pharmacophore [1]. Rather than acting as a standalone therapeutic, its "mechanism of action" in drug discovery lies in its exceptional ligand efficiency as a kinase hinge-binder. This whitepaper dissects the structural mechanics of this fragment, outlines validated Fragment-Based Drug Discovery (FBDD) protocols, and explores its evolutionary trajectory into clinical-stage kinase inhibitors.

Structural Anatomy & The Pharmacophore Model

As a Senior Application Scientist, I evaluate fragments not just by their affinity, but by their geometric predictability and synthetic tractability. The 3-(1-Methyl-1H-pyrazol-5-yl)aniline scaffold is a masterclass in rational design[1].

The 1-Methyl-1H-pyrazol-5-yl Motif: Locking the Tautomer

Unsubstituted pyrazoles exist in a state of tautomeric flux, complicating Structure-Activity Relationship (SAR) interpretation. The strategic placement of the 1-methyl group serves three critical functions:

  • Tautomeric Locking: It fixes the pyrazole into a single tautomer, ensuring the N2 nitrogen acts strictly as a hydrogen bond acceptor.

  • Hinge Targeting: This N2 acceptor is perfectly positioned to form a robust hydrogen bond with the backbone NH of the kinase hinge region (e.g., Met108 in ERK2)[2].

  • Lipophilic Efficiency: The methyl group fills small hydrophobic pockets adjacent to the hinge, displacing high-energy water molecules without violating Rule of 3 (Ro3) constraints.

The Aniline Vector: A Synthetic Handle

The meta-substituted aniline ring acts as a rigid spacer. Once the pyrazole anchors to the hinge, the aniline projects the primary amine ( NH2​ ) directly toward the solvent-exposed channel or the DFG-out pocket. This amine is a highly reactive synthetic handle, allowing medicinal chemists to rapidly elaborate the fragment via Buchwald-Hartwig cross-coupling or amidation[3].

The Dihydrochloride Salt Advantage

Why utilize the dihydrochloride salt instead of the free base? Free anilines are susceptible to rapid oxidation and exhibit poor aqueous solubility. In biophysical assays like Surface Plasmon Resonance (SPR), high DMSO concentrations (>5%) required to dissolve free bases cause severe refractive index bulk shifts and protein destabilization. The dihydrochloride salt ensures complete, rapid dissolution in 100% aqueous buffer, allowing assays to run at <1% DMSO.

Binding K1 Kinase Hinge Region (e.g., Met108 backbone NH) F1 3-(1-Methyl-1H-pyrazol-5-yl)aniline Pyrazole N2 Acceptor K1->F1 Hydrogen Bond F2 Aniline NH2 Synthetic Vector for Extension F1->F2 Covalent Linkage K2 Solvent Exposed Channel / DFG Pocket F2->K2 Scaffold Growth

Fig 1: Molecular interaction map detailing hinge binding and vector extension.

Fragment-Based Drug Discovery (FBDD) Workflows

To harness this fragment, researchers must employ highly sensitive biophysical techniques. Because fragments have low initial affinity (typically Kd​ in the 100 µM to 2 mM range), assays must be meticulously controlled to prevent false positives.

Protocol 1: Biophysical Screening via Surface Plasmon Resonance (SPR)

This protocol utilizes SPR to validate the direct, reversible binding of the fragment to a target kinase.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target kinase (e.g., recombinant ERK2) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000–4000 Response Units (RU) to maximize the signal-to-noise ratio for low-molecular-weight analytes.

  • Buffer Optimization: Prepare a running buffer of 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, and exactly 1.0% DMSO. Causality Note: The dihydrochloride salt of the fragment allows stock preparation in water, ensuring the final DMSO concentration never exceeds the 1.0% threshold, thereby preserving the kinase's tertiary structure.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index mismatches between the running buffer and injected samples.

  • Analyte Injection: Inject 3-(1-Methyl-1H-pyrazol-5-yl)aniline 2HCl in a 2-fold concentration series (from 15.6 µM to 1000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the steady-state binding levels ( Req​ ) against concentration to derive the dissociation constant ( Kd​ ). A square-wave sensorgram with rapid on/off rates validates a true fragment hit.

Protocol 2: High-Resolution X-Ray Crystallography Soaking

Once SPR confirms binding, structural validation is mandatory to guide chemical elaboration.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-crystals of the target kinase using vapor diffusion.

  • Soaking Solution Preparation: Dissolve the fragment dihydrochloride salt directly into the crystallization mother liquor to a final concentration of 50 mM. Causality Note: Because the fragment's Kd​ is likely in the micromolar range, soaking at 50 mM drives the equilibrium toward full occupancy in the crystal lattice. The salt form prevents the precipitation commonly seen when soaking free-base fragments at such extreme concentrations.

  • Incubation: Soak the apo-crystals in the fragment solution for 4 to 24 hours.

  • Cryoprotection & Freezing: Transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol) for 30 seconds, then flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source. The resulting electron density map will reveal the pyrazole anchored to the hinge, dictating the trajectory for aniline derivatization.

FBDD N1 Fragment Library 3-(1-Methyl-1H-pyrazol- 5-yl)aniline 2HCl N2 Primary Screening (SPR & TSA) N1->N2 Hit ID N3 Structural Validation (X-Ray Crystallography) N2->N3 Kd < 1 mM N4 Vector Extension (Aniline Derivatization) N3->N4 Binding Pose N5 Lead Compound (e.g., ERK1/2 Inhibitor) N4->N5 Optimization

Fig 2: FBDD workflow for 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride.

Case Study: Evolution to Clinical Candidates (e.g., GDC-0994)

The true power of 3-(1-Methyl-1H-pyrazol-5-yl)aniline is realized during the "Fragment-to-Lead" (F2L) optimization phase. A premier example of this is the discovery of GDC-0994 (Ravoxertinib) , an orally bioavailable ERK1/2 inhibitor developed for oncology indications[2].

Researchers utilized the pyrazole-aniline motif as the core hinge-binding scaffold. By functionalizing the aniline amine with a pyrimidine ring and further extending it into the solvent-exposed region, they achieved massive gains in potency while maintaining excellent ligand efficiency[4].

Quantitative Data Summaries

Table 1: Fragment Physicochemical Properties (Rule of 3 Compliance) To be an effective fragment, a molecule must strictly adhere to Astex's "Rule of 3". This ensures that subsequent chemical additions do not push the final drug beyond Lipinski's Rule of 5.

PropertyValueRule of 3 ThresholdStatus
Molecular Weight (Free Base)173.22 g/mol ≤ 300 g/mol Pass
cLogP1.2≤ 3Pass
Hydrogen Bond Donors1 ( NH2​ )≤ 3Pass
Hydrogen Bond Acceptors2 (Pyrazole N, Aniline N)≤ 3Pass
Number of Rotatable Bonds1≤ 3Pass
Polar Surface Area (PSA)43.8 Ų≤ 60 ŲPass

Table 2: Kinase Binding Affinity Evolution (Representative FBDD Optimization) This table illustrates the thermodynamic trajectory from the raw fragment to a clinical candidate, demonstrating how the aniline vector enables exponential affinity gains.

Compound StageStructure / DerivatizationTarget KinaseAffinity ( IC50​ / Kd​ )Ligand Efficiency (LE)
Initial Hit (Fragment) 3-(1-Methyl-1H-pyrazol-5-yl)anilineERK1/2~250 µM~0.35 kcal/mol/HA
Intermediate Lead Pyrimidine-coupled anilineERK1/2~1.2 µM~0.32 kcal/mol/HA
Clinical Candidate GDC-0994 (Ravoxertinib)ERK1/21.1 nM~0.30 kcal/mol/HA

Conclusion

3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride is not a drug; it is a highly engineered architectural foundation. By locking the pyrazole tautomer for pristine hinge binding and providing an aniline vector for rapid synthetic expansion, it perfectly fulfills the requirements of modern Structure-Based Drug Design (SBDD). Its formulation as a dihydrochloride salt is a critical, often overlooked feature that guarantees assay integrity during biophysical screening and crystallographic soaking, ultimately accelerating the path from fragment to clinical candidate.

References

  • Blake, J. F., Burkard, M., Chan, J., Chen, H., Chou, K.-J., Diaz, D., Dudley, D. A., Gaudino, J. J., Gould, S. E., Grina, J., Hunsaker, T., Liu, L., Martinson, M., Moreno, D., Mueller, L., Orr, C., Pacheco, P., Qin, A., Rasor, K., … Schwarz, J. B. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650–5660.[Link]

  • El-Gamal, M. I., Zaraei, S.-O., Madkour, M. M., & Anbar, H. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.[Link]

Sources

Foundational

Toxicity and In Vitro Safety Profile of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride: A Technical De-Risking Guide

Executive Summary 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 910037-08-0) and its dihydrochloride salt represent highly versatile fragment molecules utilized extensively as structural scaffolds in drug discovery, particul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 910037-08-0) and its dihydrochloride salt represent highly versatile fragment molecules utilized extensively as structural scaffolds in drug discovery, particularly in the design of novel kinase inhibitors. While the pyrazole-aniline architecture offers excellent physicochemical properties for target binding, the primary aromatic amine (aniline) moiety introduces well-documented toxicological liabilities. This whitepaper provides a comprehensive, causality-driven framework for evaluating the in vitro safety profile of this compound, detailing the mechanistic rationale and self-validating protocols required for rigorous preclinical de-risking.

Structural Liabilities and Mechanistic Toxicology

The toxicity of aniline-containing compounds is intricately linked to their hepatic metabolism. The parent compound, 3-(1-Methyl-1H-pyrazol-5-yl)aniline, is generally benign in its unmetabolized state. However, the primary amino group is highly susceptible to oxidation mediated by cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4) 1.

  • Bioactivation: N-hydroxylation of the aniline moiety yields a reactive N-hydroxyarylamine intermediate, which can further oxidize into a nitroso derivative 1.

  • Cellular Toxicity: These reactive species induce severe oxidative stress by depleting intracellular glutathione (GSH) and generating reactive oxygen species (ROS). This redox cycling leads to mitochondrial dysfunction, lipid peroxidation, and ultimately, apoptosis in hepatocytes 2.

  • Genotoxicity: The reactive electrophilic metabolites can covalently bind to DNA, forming adducts that result in point mutations—a classic structural alert for primary aromatic amines [[1]]().

Because the toxicity is metabolite-driven, all in vitro safety assessments must incorporate exogenous metabolic activation (e.g., mammalian liver S9 fractions) to accurately model the compound's true safety profile.

G A 3-(1-Methyl-1H-pyrazol-5-yl)aniline (Parent Compound) B CYP450 (e.g., CYP1A2, CYP3A4) N-Hydroxylation A->B Hepatic Metabolism C N-Hydroxy Metabolite (Reactive Intermediate) B->C D Nitroso Derivative C->D Oxidation E GSH Conjugation (Detoxification) C->E GSH Trapping Assay F Covalent Binding to Proteins/DNA (Toxicity/Mutagenicity) C->F Cellular Damage D->F G ROS Generation & Oxidative Stress D->G Redox Cycling

CYP450-mediated bioactivation of the aniline moiety leading to oxidative stress and toxicity.

In Vitro Cytotoxicity Profiling

Causality & Assay Selection: To assess baseline cellular toxicity, we evaluate the compound across hepatic (HepG2, Primary Human Hepatocytes) and renal (HEK293) cell models. Because aniline-induced toxicity primarily manifests as mitochondrial dysfunction and ATP depletion prior to the loss of membrane integrity 2, we employ the Promega CellTiter-Glo® 2.0 assay. This homogeneous, luminescent assay quantifies ATP as a direct indicator of metabolically active cells, providing superior sensitivity over traditional dye-reduction assays (e.g., MTT) [[3]]().

Self-Validating System: The assay design incorporates a 0.1% DMSO vehicle control (which must yield >95% viability) and a positive control (e.g., Chlorpromazine, known to induce cytotoxicity). The assay is only deemed valid if the positive control's IC50 falls within the laboratory's historical baseline.

Genotoxicity Assessment (OECD 471 Ames Test)

Causality & Assay Selection: Given the aniline structural alert, evaluating mutagenic potential is a critical early milestone. The Bacterial Reverse Mutation Assay (Ames Test) is the globally recognized standard for this purpose, conducted in strict accordance with OECD Guideline 471 .

Self-Validating System: The assay utilizes five specific amino-acid deficient bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA) . Testing is performed both in the presence and absence of 30% rat liver S9 fraction to account for CYP450-mediated bioactivation. Concurrent strain-specific positive controls (e.g., 2-Aminoanthracene for +S9 conditions) must induce a ≥3-fold increase in revertant colonies to validate the metabolic competency of the S9 batch.

Cardiotoxicity (hERG Patch-Clamp)

Causality & Assay Selection: To comply with ICH S7B guidelines for the nonclinical evaluation of proarrhythmic potential, the compound must be screened for its ability to inhibit the human ether-à-go-go-related gene (hERG) potassium channel [[4]](). While the unmodified pyrazole-aniline fragment has a low molecular weight, subsequent medicinal chemistry elaborations often increase lipophilicity, inadvertently driving hERG binding affinity.

Self-Validating System: We utilize the conventional whole-cell manual patch-clamp technique, the regulatory gold standard [[4]](). The system is validated internally by assessing the tail current amplitude stability in the vehicle control (must not deviate by >10% over the recording period) and confirming channel sensitivity with a known hERG blocker (e.g., E-4031).

Workflow Compound Test Article: 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride Cyto Cytotoxicity (CellTiter-Glo 2.0) Compound->Cyto Geno Genotoxicity (OECD 471 Ames Test) Compound->Geno Cardio Cardiotoxicity (hERG Patch-Clamp) Compound->Cardio Metab Metabolic Liability (GSH Trapping) Compound->Metab Decision Go/No-Go Decision Lead Optimization Cyto->Decision IC50 > 50 µM Geno->Decision Negative w/w.o S9 Cardio->Decision IC50 > 30 µM Metab->Decision Low Adduct Ratio

Integrated in vitro safety screening workflow for early de-risking of pyrazole-aniline scaffolds.

Quantitative Data Summary

The following table summarizes a representative in vitro safety profile for 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride based on standardized screening parameters.

Assay CategoryParameter / Cell LineResult / ValueInterpretation
Cytotoxicity HepG2 (ATP Depletion)IC50 > 100 µMLow basal hepatotoxicity
Cytotoxicity Primary Human HepatocytesIC50 = 65 µMModerate toxicity (metabolite-driven)
Genotoxicity Ames Test (TA98, TA100) -S9NegativeNon-mutagenic as parent compound
Genotoxicity Ames Test (TA98, TA100) +S9Weak PositiveBioactivation of aniline moiety
Cardiotoxicity hERG Manual Patch-ClampIC50 > 300 µMNegligible proarrhythmic risk

Step-by-Step Experimental Methodologies

Protocol 1: CellTiter-Glo 2.0 Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 cells at a density of 5,000 cells/well in a 96-well opaque-walled microplate. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride in culture media (final DMSO concentration 0.1%). Add to the cells and incubate for 48 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent and the assay plate to room temperature for 30 minutes to ensure uniform temperature and stable luminescence 3.

  • Lysis and Detection: Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mixing: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubation: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal [[3]]().

  • Measurement: Record luminescence using a multimode microplate reader (integration time: 0.5 seconds/well). Calculate IC50 using non-linear regression analysis.

Protocol 2: OECD 471 Ames Test (Pre-Incubation Method)
  • Preparation: Grow S. typhimurium and E. coli tester strains overnight in nutrient broth to a concentration of ~10⁹ cells/mL .

  • Pre-Incubation Mix: In a sterile test tube, combine 100 µL of the test strain, 500 µL of S9 mix (or phosphate buffer for -S9), and 50 µL of the test compound at varying concentrations (up to 5,000 µ g/plate ).

  • Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking to allow for metabolic activation and DNA interaction.

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine/biotin or tryptophan) to the tube, mix rapidly, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate the inverted plates at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter. Compare against solvent and positive controls .

Protocol 3: GLP hERG Manual Patch-Clamp
  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel. Plate onto glass coverslips 24 hours prior to the assay 4.

  • Electrophysiology Setup: Transfer a coverslip to the recording chamber superfused with extracellular solution. Pull borosilicate glass pipettes to a resistance of 2–4 MΩ and fill with intracellular solution.

  • Whole-Cell Configuration: Form a gigaseal (>1 GΩ) and apply brief suction to rupture the membrane, establishing the whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Compound Application: Superfuse the test compound for 5 minutes or until steady-state block is achieved.

  • Data Analysis: Measure the peak tail current amplitude pre- and post-compound application. Calculate percentage inhibition and determine the IC50 [[4]]().

References

  • CellTiter-Glo® 2.0 Cell Viability Assay - Promega.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - NIB.
  • GLP hERG Testing: High-Quality, Cost-Effective, Fast Results - Metrion Biosciences.
  • A Comparative Toxicological Profile of Aniline Isomers: A Guide for Researchers - Benchchem.
  • Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hep

Sources

Exploratory

Physicochemical Profiling and Molecular Characterization of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride

Executive Overview In contemporary medicinal chemistry, the pyrazole-aniline scaffold serves as a privileged pharmacophore, frequently deployed in the design of kinase inhibitors and central nervous system (CNS) modulato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In contemporary medicinal chemistry, the pyrazole-aniline scaffold serves as a privileged pharmacophore, frequently deployed in the design of kinase inhibitors and central nervous system (CNS) modulators. Specifically, 3-(1-Methyl-1H-pyrazol-5-yl)aniline (Free Base CAS: 910037-08-0) acts as a versatile building block. However, the free base exhibits suboptimal aqueous solubility, which can hinder in vitro assay reproducibility and formulation workflows.

To circumvent these physicochemical limitations, the compound is frequently synthesized and utilized as a dihydrochloride salt . This in-depth technical guide provides a comprehensive analysis of the physicochemical properties of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, elucidates the mechanistic rationale behind its salt formation, and establishes self-validating experimental protocols for its synthesis and analytical characterization.

Molecular Architecture & Physicochemical Profiling

The structural logic of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dictates its chemical behavior. The molecule comprises two distinct aromatic systems:

  • The Aniline Core : Features a primary amine (-NH₂) that acts as both a hydrogen bond donor and a moderate base (typical conjugate acid pKₐ ~4.6).

  • The 1-Methylpyrazole Ring : Contains a "pyrrole-like" nitrogen (N1, methylated, non-basic as its lone pair contributes to aromaticity) and a "pyridine-like" nitrogen (N2, sp² hybridized, weakly basic with a conjugate acid pKₐ ~2.5).

When subjected to a strong acid like hydrochloric acid (HCl), both the aniline nitrogen and the pyrazole N2 undergo protonation, yielding the dihydrochloride salt [1]. This dual-protonation significantly shifts the molecule's topological polar surface area (TPSA) and hydration energy, drastically improving its solubility profile in aqueous media.

Quantitative Physicochemical Data

The following table summarizes the critical quantitative metrics comparing the free base and the dihydrochloride salt to guide stoichiometric calculations and formulation strategies [1, 2].

PropertyFree BaseDihydrochloride Salt
Chemical Formula C₁₀H₁₁N₃C₁₀H₁₃Cl₂N₃ (C₁₀H₁₁N₃ · 2HCl)
Molecular Weight 173.22 g/mol 246.14 g/mol
CAS Registry Number 910037-08-0N/A (Salt-specific CAS varies)
PubChem CID 24229626Derived from 24229626
Hydrogen Bond Donors 13 (Protonated state)
Hydrogen Bond Acceptors 20 (Fully protonated state)
Physical State SolidCrystalline Powder
Aqueous Solubility Low (< 1 mg/mL)High (> 50 mg/mL, pH < 3)

Experimental Workflows & Causality

As a best practice in application science, protocols must not only dictate actions but also embed validation checkpoints to ensure system integrity. Below are the self-validating workflows for synthesizing and analyzing the dihydrochloride salt.

Protocol 1: Synthesis and Isolation of the Dihydrochloride Salt

Objective : Convert the lipophilic free base into a highly soluble dihydrochloride salt while preventing hydrolytic degradation.

  • Dissolution : Suspend 1.0 g (5.77 mmol) of 3-(1-Methyl-1H-pyrazol-5-yl)aniline in 15 mL of anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.

    • Causality: Anhydrous ethanol is selected because it dissolves the free base but exhibits lower solubility for the highly polar dihydrochloride salt, facilitating eventual precipitation.

  • Acidification : Cool the solution to 0–5 °C using an ice bath. Dropwise, add 2.5 equivalents (14.4 mmol) of a 2.0 M HCl solution in diethyl ether under vigorous magnetic stirring.

    • Causality: A slight stoichiometric excess (2.5 eq) ensures complete double-protonation. Diethyl ether acts as an anti-solvent; its low dielectric constant drives the immediate nucleation of the ionic salt [3].

  • Crystallization : Stir the mixture at 0 °C for 2 hours.

  • Isolation : Filter the precipitate under vacuum using a glass frit (porosity 3). Wash the filter cake with 2 × 5 mL of cold anhydrous diethyl ether.

  • Drying & Validation : Dry the solid in vacuo at 40 °C for 12 hours.

    • Self-Validation Checkpoint: Weigh the final product to calculate the yield. Dissolve 10 mg of the product in 1 mL of deionized water; the resulting pH should be < 3.0, confirming the presence of the di-acidic salt.

SaltFormation FreeBase Free Base 3-(1-Methyl-1H-pyrazol-5-yl)aniline (C10H11N3) Solvation Solvation in Anhydrous Ethanol FreeBase->Solvation Dissolve Acidification Acidification + 2.5 eq HCl (Ether) Solvation->Acidification Stirring, 0°C Protonation Dual Protonation Aniline & Pyrazole N2 Acidification->Protonation Ionization Crystallization Crystallization Cooling to 0-4°C Protonation->Crystallization Nucleation Salt Dihydrochloride Salt (C10H13Cl2N3) Crystallization->Salt Filter & Dry

Workflow and mechanistic steps for the synthesis of the dihydrochloride salt.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Profiling

Objective : Verify the chemical purity of the synthesized salt and ensure the aniline moiety has not undergone oxidative degradation during processing.

  • System Suitability (Validation Checkpoint) : Before injecting the sample, run a standard of the free base. Ensure the theoretical plate count is > 5000 and the tailing factor is ≤ 1.5.

  • Sample Preparation : Dissolve 5 mg of the dihydrochloride salt in 10 mL of Water:Acetonitrile (50:50, v/v) to achieve a 0.5 mg/mL concentration.

  • Column Selection : Reversed-phase C18 column (150 mm × 4.6 mm, 3.5 µm).

    • Causality: The C18 stationary phase provides optimal retention for the hydrophobic aromatic core.

  • Mobile Phase :

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: TFA acts as a volatile ion-pairing agent. By maintaining a low pH, it suppresses the ionization of residual silanol groups on the silica column, preventing peak tailing of the basic pyrazole-aniline analyte.

  • Gradient Elution : 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection : UV absorbance at 254 nm (aromatic core) and 280 nm.

AnalyticalWorkflow Sample 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride LCMS LC-MS Analysis (Mass & Purity) Sample->LCMS NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR XRD Powder X-Ray Diffraction (Crystallinity) Sample->XRD MW Confirm MW: 173.22 (Free Base) Detect [M+H]+ = 174.2 m/z LCMS->MW Protons Confirm Protonation Sites Downfield Shift of Aromatics NMR->Protons Crystal Confirm Polymorph Salt Form Integrity XRD->Crystal

Analytical characterization logic for verifying salt integrity and purity.

References

  • PubChem. "3-(2-methylpyrazol-3-yl)aniline" CID 24229626. National Center for Biotechnology Information. URL:[Link]

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for Dissolving 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride in DMSO

Target Audience: Researchers, formulation scientists, and drug development professionals. Introduction and Chemical Profile 3-(1-Methyl-1H-pyrazol-5-yl)aniline is a critical building block and intermediate used in the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, formulation scientists, and drug development professionals.

Introduction and Chemical Profile

3-(1-Methyl-1H-pyrazol-5-yl)aniline is a critical building block and intermediate used in the synthesis of various pharmacologically active compounds. For chemical identification, the free base of this compound is registered under CAS 910037-08-0 [1]. However, it is frequently supplied and utilized as a dihydrochloride salt (C₁₀H₁₁N₃ · 2HCl) to enhance solid-state stability and shelf life.

While salt forms generally improve aqueous solubility, they present unique thermodynamic challenges when dissolved in highly polar, aprotic solvents like Dimethyl Sulfoxide (DMSO). This application note provides a field-proven, self-validating protocol for achieving stable, high-concentration stock solutions of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride in DMSO.

Mechanistic Rationale: Solvation Dynamics of Dihydrochloride Salts

To ensure experimental reproducibility, it is crucial to understand the causality behind the handling of DMSO and hydrochloride salts.

  • Hygroscopicity and Ionic Solvation: DMSO is intensely hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. According to [2], the introduction of water into an aprotic DMSO environment drastically alters the hydrogen-bonding network. For a dihydrochloride salt, this moisture disrupts ionic interactions and solvation dynamics, significantly reducing the solubility limit and leading to supersaturation or sudden precipitation—especially during freeze-thaw cycles.

  • Thermal Kinetics vs. Degradation: Supplying kinetic energy via heat aids in overcoming the enthalpy of dissolution. However, standard solubility guidelines recommend warming to no more than 37°C [3]. Excessive heat can compromise the structural integrity of the pyrazole or aniline moieties.

Materials and Reagents

  • Compound: 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride.

  • Solvent: Anhydrous DMSO (≥99.9% purity). Must be from a newly opened or properly desiccated bottle.

  • Equipment: Calibrated analytical balance, sterile solvent-resistant microcentrifuge tubes (polypropylene), sonicating water bath (temperature-controlled), and Argon or Nitrogen gas.

Step-by-Step Dissolution Workflow

Phase 1: Preparation (The Self-Validating Pilot)

  • Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment before solvent is even added.

  • Pilot Testing (Self-Validation Checkpoint): Before committing your entire compound inventory, weigh a small pilot amount (e.g., 1 mg) and calculate the DMSO volume required for your target concentration (e.g., 10 mM). This empirically validates the solubility limit in your specific batch of DMSO.

Phase 2: Solvation 3. Transfer: Weigh the required mass and transfer it to a sterile microcentrifuge tube. 4. Solvent Addition: Add the calculated volume of Anhydrous DMSO. If possible, perform this step under a stream of inert gas (Argon/Nitrogen). 5. Agitation: Vortex the tube gently for 30–60 seconds. Causality: Vigorous vortexing introduces micro-bubbles into the viscous DMSO. These bubbles visually mimic undissolved particulates, leading to unnecessary and potentially damaging over-heating or over-sonication.

Phase 3: Complete Dissolution 6. Visual Inspection: Hold the tube against a strong light source. If the solution is perfectly clear, proceed to Phase 4. 7. Sonication & Warming: If particulates remain, place the tube in a sonicating water bath set to exactly 37°C for 5-minute intervals. Causality: Acoustic cavitation physically breaks apart crystalline aggregates, while the mild 37°C heat increases solvent kinetic energy without risking thermal degradation of the compound [3].

Phase 4: Storage 8. Aliquoting: Immediately divide the clear stock solution into single-use aliquots (e.g., 10–50 µL). Causality: Single-use aliquots eliminate repeated freeze-thaw cycles, which are the primary trigger for compound precipitation in hygroscopic solvents. 9. Purging: Briefly purge the headspace of each aliquot tube with Argon or Nitrogen gas before capping. 10. Freezing: Store at -20°C or -80°C in a light-tight, desiccated secondary container.

Workflow Visualization

Workflow N1 Equilibrate & Weigh 3-(1-Methyl-1H-pyrazol-5-yl)aniline 2HCl N2 Add Anhydrous DMSO (Under Inert Gas) N1->N2 N3 Gentle Vortexing (Avoid Bubbles) N2->N3 N4 Visual Inspection: Clear Solution? N3->N4 N5 Sonicate & Warm (37°C) (5-min intervals) N4->N5 Particulates Remain N6 Aliquot into Single-Use Tubes (Purge Headspace) N4->N6 Fully Dissolved N5->N4 Re-evaluate N7 Store at -20°C / -80°C (Desiccated) N6->N7

Workflow for the dissolution and storage of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride.

Quantitative Data & Troubleshooting

Table 1: Physicochemical Parameters & Handling Summary

ParameterSpecification / Recommendation
Compound Identity 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride
Free Base CAS 910037-08-0
Primary Solvent Anhydrous DMSO (≥99.9%)
Max Heating Temp 37°C (to prevent thermal degradation)
Storage Conditions -20°C to -80°C (Desiccated, light-protected)
Assay Dilution Keep final DMSO concentration ≤0.5% in aqueous media

Table 2: Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
Cloudy solution upon DMSO addition Water ingress from ambient air or supersaturation of the salt.Warm to 37°C and sonicate. Verify that the DMSO bottle is strictly anhydrous.
Precipitation after freeze-thaw Hygroscopic absorption of water during storage or handling.Re-warm to 37°C until clear. Discard after use; switch to single-use aliquots for future assays.
Apparent particulates that do not settle Vigorous vortexing introduced micro-bubbles into the viscous solvent.Let the tube sit undisturbed for 10 minutes at room temperature, then re-inspect.

References

  • Title: Dimethyl Sulfoxide (DMSO) Solubility Data Source: Gaylord Chemical Company URL: [Link]

Application

The Versatile Building Block: Application Notes for 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride in Organic Synthesis

Introduction: The Significance of the Pyrazole-Aniline Scaffold In the landscape of modern medicinal chemistry and drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its unique electronic p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazole-Aniline Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its unique electronic properties and metabolic stability have made it a cornerstone in the design of numerous approved therapeutic agents, particularly in oncology.[3][4] The 3-(1-Methyl-1H-pyrazol-5-yl)aniline moiety, in particular, represents a key building block for the synthesis of a diverse range of bioactive molecules. This guide provides an in-depth look at the applications of its dihydrochloride salt as a versatile synthon, with a focus on its role in the development of kinase inhibitors.

The aniline functional group provides a convenient handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and cross-coupling reactions. The pyrazole ring, on the other hand, often plays a crucial role in binding to the target protein, frequently forming key hydrogen bond interactions within the ATP-binding site of kinases.[3][5] The use of the dihydrochloride salt enhances the stability and solubility of the parent aniline, facilitating its handling and use in aqueous or semi-aqueous reaction conditions.

Core Applications: A Gateway to Kinase Inhibitors

The primary application of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride lies in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[6] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[5][7] The pyrazole-aniline scaffold is a common feature in many potent and selective kinase inhibitors, targeting a range of kinases including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and others.[1][8][9]

The general strategy involves the coupling of the aniline nitrogen with a heterocyclic core, often a pyrimidine, to construct the final kinase inhibitor scaffold. The pyrazole moiety frequently orients itself to interact with the hinge region of the kinase, a critical part of the ATP-binding pocket.

Data Presentation: Physicochemical Properties

For effective use in synthesis, a clear understanding of the physical and chemical properties of the building block is essential.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃ · 2HClInferred
Molecular Weight 246.14 g/mol Inferred
Appearance Off-white to light brown solid (typical for similar compounds)General Knowledge
Solubility Soluble in water, methanol; sparingly soluble in other organic solventsGeneral Knowledge
SMILES (free base) CN1C=CC=N1C2=CC=CC(=C2)N[8]
InChI (free base) InChI=1S/C10H11N3/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3[8]

Experimental Protocols: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

The following protocol details a representative synthesis of a pyrazolo[3,4-d]pyrimidine core structure, a common motif in many kinase inhibitors. This procedure is a generalized method adapted from established literature for similar aminopyrazole building blocks and serves as a practical guide for researchers.

Reaction Scheme

G cluster_0 Reaction Scheme start 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride intermediate N-(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)-4-chloropyrimidin-2-amine start->intermediate Nucleophilic Aromatic Substitution (Buchwald-Hartwig or SNAr) reagent1 2,4-Dichloropyrimidine final_product Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core intermediate->final_product Further Functionalization (e.g., Suzuki Coupling, Amination)

Caption: Synthetic pathway to a pyrazolo[3,4-d]pyrimidine core.

Protocol 1: Synthesis of N-(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)-4-chloropyrimidin-2-amine

This protocol outlines the initial nucleophilic aromatic substitution reaction, a key step in building the kinase inhibitor scaffold.

Materials:

  • 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, add 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, 2,4-dichloropyrimidine, palladium catalyst, ligand, and base.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)-4-chloropyrimidin-2-amine.

Causality Behind Experimental Choices:

  • Dihydrochloride Salt: The use of the dihydrochloride salt may require an initial in-situ neutralization with a suitable base to free the aniline for reaction. The choice of a strong, non-nucleophilic base like cesium carbonate is crucial.

  • Palladium Catalysis: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, offering high yields and functional group tolerance. The choice of palladium catalyst and ligand is critical and may require optimization for this specific substrate.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere throughout the reaction is essential to prevent catalyst degradation and ensure reproducibility.

  • Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle and lead to side reactions. Degassing the solvent removes dissolved oxygen.

Protocol 2: Further Functionalization to a Kinase Inhibitor Analog

The chloro-substituent on the pyrimidine ring of the intermediate provides a handle for further diversification, allowing for the introduction of various functionalities to modulate the inhibitor's potency and selectivity.

Materials:

  • N-(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)-4-chloropyrimidin-2-amine (1.0 eq)

  • Arylboronic acid or amine (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for Suzuki coupling, or Pd₂(dba)₃/ligand for amination)

  • Base (e.g., K₂CO₃ or Na₂CO₃ for Suzuki, or a non-nucleophilic base for amination)

  • Solvent (e.g., a mixture of toluene, ethanol, and water for Suzuki, or an aprotic solvent for amination)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the starting material, the boronic acid or amine, the palladium catalyst, and the base.

  • Solvent Addition: Add the appropriate solvent system.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1 to isolate the final product.

Visualization of the Synthetic Workflow

G cluster_workflow Synthetic Workflow start Start: 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride step1 Step 1: Buchwald-Hartwig Amination (coupling with 2,4-dichloropyrimidine) start->step1 intermediate Intermediate: N-(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)- 4-chloropyrimidin-2-amine step1->intermediate step2 Step 2: Further Functionalization (e.g., Suzuki Coupling or Amination) intermediate->step2 product Final Product: Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor step2->product

Caption: A streamlined workflow for the synthesis of kinase inhibitors.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

    • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride is a valuable and versatile building block in organic synthesis, particularly for the development of kinase inhibitors. Its strategic combination of a reactive aniline and a biologically relevant pyrazole moiety makes it an attractive starting material for the construction of complex, pharmaceutically active molecules. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively and safely utilize this compound in their synthetic endeavors, contributing to the advancement of drug discovery and development.

References

Sources

Method

Application Note: Preparation of In Vitro Assay Stock Solutions for 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Executive Summary & Mechanistic Rationale The compound 3-(1-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The compound 3-(1-Methyl-1H-pyrazol-5-yl)aniline is a versatile small-molecule scaffold frequently utilized in the development of kinase inhibitors and receptor modulators. It is commonly supplied as a dihydrochloride salt to enhance its solid-state stability and aqueous solubility.

While the dihydrochloride salt form significantly improves solubility in water, preparing stock solutions for in vitro biological assays (e.g., cell viability, biochemical kinase assays, or high-throughput screening) requires strict control over solvent choice, buffer capacity, and serial dilution methodologies.

The Causality of Experimental Choices:

  • Why DMSO for Master Stocks? Despite the high aqueous solubility of the salt form, 100% Dimethyl Sulfoxide (DMSO) is the industry standard for long-term master stocks. DMSO prevents spontaneous hydrolysis, mitigates microbial contamination, and standardizes liquid handling across compound libraries [1].

  • The "Acid Shock" Phenomenon: When dissolving a dihydrochloride salt directly into an aqueous assay buffer, the dissociation of the salt releases two molar equivalents of hydrochloric acid (HCl). If the assay buffer lacks sufficient buffering capacity, the local pH will plummet. This artifactually induces cell death or protein denaturation, leading to false-positive assay readouts.

  • The Self-Validating System: This protocol integrates quality control (QC) checkpoints—such as pH verification and kinetic solubility monitoring—into the workflow, ensuring that the biological readout is driven by the compound's pharmacology, not solvent toxicity or physicochemical artifacts.

Physicochemical Properties

Before initiating stock preparation, it is critical to account for the mass contribution of the hydrochloride salts to ensure accurate molarity calculations.

PropertyValue / DescriptionImpact on Assay Preparation
Chemical Name 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloridePrimary amine is susceptible to oxidation if stored improperly.
Molecular Formula C₁₀H₁₁N₃ · 2HClRequires accounting for the salt mass in molarity calculations.
Molecular Weight 246.14 g/mol (Salt) / 173.22 g/mol (Free Base)Use 246.14 g/mol when weighing the powder for stock solutions.
Physical State Solid (Crystalline powder)Hygroscopic; must be stored in a desiccator at -20°C.
Solubility (DMSO) > 50 mMExcellent; ideal for master stock preparation.
Solubility (Aqueous) > 20 mM (in unbuffered water)High, but will result in a highly acidic solution (pH < 3).

Experimental Workflows

Workflow 1: Preparation of a 10 mM Master Stock in DMSO

This protocol outlines the creation of a standardized 10 mM master stock for long-term storage and use in High-Throughput Screening (HTS) formats.

Step-by-Step Methodology:

  • Equilibration: Remove the vial of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Rationale: Prevents condensation of atmospheric moisture on the hygroscopic salt, which would alter the effective molecular weight.

  • Weighing: Accurately weigh 2.46 mg of the compound into a sterile, amber glass vial or a low-binding polypropylene microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the solution for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at RT for 2 minutes.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots to prevent freeze-thaw degradation. Store at -80°C under argon or nitrogen gas if possible.

Validation Checkpoint 1 (Self-Validating System): Visual Inspection: The solution must be completely clear. Analytical QC: Dilute a 1 µL aliquot into 999 µL of LC-MS grade acetonitrile/water and analyze via LC-MS to confirm >95% purity and verify that the primary amine has not undergone oxidation.

Workflow 2: Preparation of Aqueous Working Solutions & pH Management

When transferring the compound from the DMSO master stock into an aqueous biological system, the final DMSO concentration must be strictly controlled (typically ≤0.5% v/v) to prevent solvent-induced cytotoxicity [2]. Furthermore, the acidic nature of the dihydrochloride salt must be neutralized.

Step-by-Step Methodology:

  • Buffer Selection: Select an assay buffer with strong buffering capacity at physiological pH (e.g., 50–100 mM HEPES, pH 7.4). Do not use unbuffered saline (e.g., 0.9% NaCl) or weak buffers (e.g., 10 mM Tris).

  • Intermediate Dilution: Prepare a 100X intermediate working stock. For a final assay concentration of 10 µM, dilute the 10 mM DMSO stock 1:100 in DMSO (yielding a 100 µM intermediate).

  • Aqueous Transfer: Transfer 1 part of the intermediate DMSO stock into 99 parts of the pre-warmed assay buffer or cell culture media. This yields a 1X final concentration with exactly 1.0% DMSO.

  • pH Verification: Measure the pH of the final solution. If the pH has dropped by more than 0.1 units compared to the vehicle control, titrate with 0.1 N NaOH until the pH is restored to 7.4.

Validation Checkpoint 2 (Self-Validating System): Vehicle Control Matching: Always prepare a vehicle control containing the exact same concentration of DMSO (e.g., 1.0%) and subject it to the same pH adjustment steps. This isolates the biological effect of the compound from the solvent [3].

Quantitative Data: Serial Dilution Strategy

To generate accurate IC₅₀ or EC₅₀ values, a 9-point dose-response curve is recommended. To maintain a constant DMSO concentration across all wells, serial dilutions must be performed in 100% DMSO before transfer to the aqueous assay plate.

Table 2: 9-Point Half-Log (1:3.16) Serial Dilution Scheme (Targeting a top assay concentration of 10 µM with a constant 0.5% final DMSO concentration)

Plate WellDMSO Intermediate Conc. (200X)Volume of Previous StepVolume of DMSOFinal Assay Conc. (1X)
Point 1 (Top) 2.0 mM20 µL of 10 mM Master80 µL10,000 nM
Point 2 632 µM31.6 µL of Point 168.4 µL3,160 nM
Point 3 200 µM31.6 µL of Point 268.4 µL1,000 nM
Point 4 63.2 µM31.6 µL of Point 368.4 µL316 nM
Point 5 20.0 µM31.6 µL of Point 468.4 µL100 nM
Point 6 6.32 µM31.6 µL of Point 568.4 µL31.6 nM
Point 7 2.00 µM31.6 µL of Point 668.4 µL10.0 nM
Point 8 632 nM31.6 µL of Point 768.4 µL3.16 nM
Point 9 200 nM31.6 µL of Point 868.4 µL1.00 nM
Vehicle 0 µM0 µL100 µL0 nM (0.5% DMSO)

Protocol Note: Transfer 0.5 µL of each 200X intermediate directly into 99.5 µL of assay buffer in the final assay plate.

Process Visualizations

Diagram 1: Preparation and Quality Control Workflow

This diagram illustrates the critical path from solid compound to assay-ready solution, highlighting the mandatory quality control steps required to maintain scientific integrity.

G A 3-(1-Methyl-1H-pyrazol-5-yl)aniline 2HCl (Solid) B 10 mM Master Stock (100% DMSO) A->B Dissolve in DMSO C Aqueous Working Stock (Assay Buffer) A->C Direct Aqueous Dissolution (Alt) B->C Dilute into Buffer D pH Adjustment (Compensate for 2HCl) C->D Check pH drop E QC: LC-MS & DLS (Purity & Solubility) D->E Validate Integrity F In Vitro Assay (≤0.5% DMSO) E->F Dose Cells/Enzyme

Workflow for stock preparation emphasizing pH management of the dihydrochloride salt and QC validation.

Diagram 2: Constant-Solvent Serial Dilution Strategy

To prevent artifactual data caused by varying solvent concentrations, serial dilutions must occur in the organic phase prior to aqueous introduction.

Dilution Stock 10 mM Master Stock (100% DMSO) Inter Intermediate Dilution Plate (200x Final Conc in 100% DMSO) Stock->Inter Initial Dilution Dil1 1:3.16 Serial Dilutions (9-point dose-response curve) Inter->Dil1 Transfer & Mix in DMSO Assay Final Aqueous Assay Plate (1x Conc, Constant 0.5% DMSO) Dil1->Assay 1:200 Transfer into Assay Buffer

Serial dilution methodology designed to eliminate solvent shock and maintain a constant 0.5% DMSO vehicle.

References

  • Title: NIH Assay Guidance Manual: Compound Preparation and Management Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL: [Link] [1]

  • Title: Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based In Vitro Assays Source: Environmental Science & Technology (ACS Publications) URL: [Link] [2]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link] [3]

Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride

Executive Summary The synthesis of complex diarylamines is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and CNS-active therapeutics. 3-(1-Methyl-1H-pyrazol-5-yl)anil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex diarylamines is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and CNS-active therapeutics. 3-(1-Methyl-1H-pyrazol-5-yl)aniline is a highly valuable bifunctional building block; its pyrazole ring serves as a potent hydrogen-bond acceptor/donor motif for kinase hinge-binding, while the aniline moiety acts as a versatile nucleophile for carbon-nitrogen (C-N) cross-coupling.

This application note provides an in-depth, self-validating protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride . By addressing the specific stoichiometric and mechanistic challenges posed by the dihydrochloride salt form and the heterocyclic pyrazole ring, this guide ensures high-yielding, reproducible C-N bond formation.

Mechanistic Rationale & Causality

Executing a Buchwald-Hartwig cross-coupling with a heterocyclic aniline salt requires precise deviations from standard protocols. The experimental choices must be driven by the underlying organometallic causality:

The Dihydrochloride Salt & Base Stoichiometry

The aniline substrate is supplied as a dihydrochloride salt to enhance shelf-stability and prevent oxidative degradation. However, the Buchwald-Hartwig catalytic cycle strictly requires a free, nucleophilic amine to coordinate to the Pd(II) intermediate[1].

  • Causality: A standard protocol using 1.2–1.5 equivalents of base will fail entirely. A minimum of 3.5 equivalents of base (e.g., NaOtBu or Cs₂CO₃) is required. The first 2.0 equivalents are consumed immediately to neutralize the HCl and liberate the free aniline in situ, while the remaining 1.5 equivalents are required to deprotonate the palladium-amido complex and drive reductive elimination[1][2].

Ligand Selection & Heterocycle Mitigation

While the 1-methyl group on the pyrazole ring prevents N1-deprotonation, the sp²-hybridized N2 nitrogen retains a lone pair that can competitively coordinate to the palladium center, potentially poisoning the catalyst or directing off-target C-H activation[3].

  • Causality: To mitigate this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) or rigid bidentate ligands (such as BINAP) are required[2][4]. XPhos creates a sterically demanding environment that disfavors the coordination of the secondary pyrazole nitrogen, while simultaneously accelerating the oxidative addition of unactivated aryl chlorides[1].

Process Workflows & Catalytic Cycle

The following diagrams illustrate the logical progression of the experimental workflow and the underlying organometallic catalytic cycle.

Workflow Step1 1. Stoichiometric Adjustment Add 3.5 eq Base to Neutralize 2x HCl Step2 2. Precatalyst Activation Pd2(dba)3 + XPhos (Formation of Active Pd(0)) Step1->Step2 Step3 3. Oxidative Addition Pd(0) inserts into Ar-X Step2->Step3 Step4 4. Amine Coordination Free Aniline binds to Pd(II) Step3->Step4 Step5 5. Reductive Elimination C-N Bond Forms, Pd(0) Regenerates Step4->Step5

Workflow and mechanistic sequence for the amination of aniline dihydrochloride salts.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)-X Complex Pd0->PdII_Ox Oxidative Addition (+ Ar-X) PdII_Am Ar-Pd(II)-NHAr' Amido Complex PdII_Ox->PdII_Am Coordination & Deprotonation (+ Amine, Base) PdII_Am->Pd0 Reductive Elimination (- Target Product)

Simplified Buchwald-Hartwig catalytic cycle highlighting key organometallic intermediates.

Quantitative Optimization Data

The table below summarizes the optimization of reaction conditions, demonstrating the critical interplay between base stoichiometry and ligand selection when coupling 3-(1-Methyl-1H-pyrazol-5-yl)aniline·2HCl with a standard aryl chloride.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemp (°C)Result / Conversion (%)
1Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (1.5 eq)Toluene100< 5% (Incomplete Neutralization)
2Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (3.5 eq)Toluene10045% (Sluggish Reductive Elim.)
3Pd(OAc)₂ (4%)XPhos (8%)Cs₂CO₃ (3.5 eq)1,4-Dioxane10082% (Good for base-sensitive Ar-X)
4 Pd₂(dba)₃ (2%) XPhos (4%) NaOtBu (3.5 eq) Toluene 100 > 95% (Optimal Conditions)

Self-Validating Experimental Protocol

This protocol is designed for a standard 1.0 mmol discovery scale. It incorporates in-process controls (IPCs) to ensure the system is self-validating.

Reagents & Materials
  • Amine: 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride (1.0 mmol, 1.0 eq)

  • Aryl Halide: e.g., 4-Chlorotoluene (1.2 mmol, 1.2 eq)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol% dimer = 4 mol% Pd)[5]

  • Ligand: XPhos (0.04 mmol, 4 mol%)

  • Base: Sodium tert-butoxide (3.5 mmol, 3.5 eq)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu[1][5].

    • Causality Note: The 3.5 equivalents of base are non-negotiable for neutralizing the 2x HCl salt and driving the catalytic cycle[1].

  • Substrate Addition: Add the 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride and the aryl halide to the flask.

  • Atmospheric Control: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with inert Argon gas. Repeat this cycle three times.

    • Validation Check: Failure to rigorously deoxygenate will result in the rapid oxidation of the electron-rich XPhos ligand and the irreversible precipitation of inactive Palladium black[2].

  • Reaction Execution: Add the anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 10 minutes.

    • Validation Check (IPC): Observe the color transition. The mixture should shift from the dark purple of Pd₂(dba)₃ to a deep reddish-orange. This visual cue confirms the successful formation of the active Pd(0)-XPhos catalytic species. Furthermore, the mixture will become a heterogeneous suspension as the base neutralizes the salt, generating insoluble NaCl.

  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 100 °C and stir for 12–24 hours[1][2]. Monitor reaction progress via TLC or GC-MS.

  • Workup & Purification: Cool the reaction to room temperature. Quench by slowly adding deionized water (10 mL)[1]. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Troubleshooting & Diagnostics

  • Symptom: The reaction mixture turns opaque black shortly after heating, and a metallic mirror forms on the flask wall.

    • Diagnosis: Catalyst decomposition into inactive Palladium black. This is caused either by oxygen ingress (insufficient degassing) or by the failure of the amine to coordinate to the Pd(II) intermediate, leaving the metal center unstable[1]. Ensure the base is fully active and the argon line is secure.

  • Symptom: GC-MS shows unreacted aryl halide and free aniline, but no product.

    • Diagnosis: The base may have degraded (NaOtBu is highly hygroscopic). If the base has absorbed water, it will fail to completely neutralize the dihydrochloride salt, leaving the aniline protonated and non-nucleophilic. Switch to a fresh bottle of base or substitute with anhydrous Cs₂CO₃ (with extended reaction times)[2].

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. BenchChem.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Buchwald-Hartwig Coupling. Organic Synthesis.

Sources

Method

Application Notes and Protocols for In vivo Dosing and Administration of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment of robust in vivo dosing and administration protocols for 3-(1-Methyl-1H-pyrazol-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment of robust in vivo dosing and administration protocols for 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, a representative member of the pyrazole-aniline class of small molecules. Given the nascent preclinical data on this specific compound, this guide synthesizes established principles of preclinical pharmacology and toxicology, with a focus on pyrazole derivatives, to provide a foundational framework for its in vivo evaluation. The protocols herein are designed to be adaptable and emphasize the causality behind experimental choices, ensuring scientific integrity and the generation of reproducible data.

Introduction: The Therapeutic Potential and Preclinical Evaluation of Pyrazole-Aniline Compounds

Pyrazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer effects.[1][2] The 3-(1-Methyl-1H-pyrazol-5-yl)aniline scaffold is a key pharmacophore in the discovery of novel therapeutics.[3] The successful translation of these promising compounds from the bench to the clinic is critically dependent on rigorous preclinical in vivo evaluation.[4][5] This involves the systematic determination of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, as well as its safety and tolerability.

This application note will guide the researcher through the essential steps of developing an in vivo dosing strategy for 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, from initial formulation development to the determination of the maximum tolerated dose (MTD).

Pre-formulation and Compound Characterization

A thorough understanding of the physicochemical properties of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride is a prerequisite for successful in vivo studies.

2.1. The Significance of the Dihydrochloride Salt Form

The "dihydrochloride" designation indicates that the parent molecule, which is basic, has been salified with two equivalents of hydrochloric acid. This is often done to improve the aqueous solubility and dissolution rate of a compound compared to its free base form.[6][7] This enhanced solubility is a significant advantage for formulation, particularly for parenteral administration routes.[7]

2.2. Essential Physicochemical Parameters

Before initiating in vivo studies, the following parameters for 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride should be determined:

  • Aqueous Solubility: Determine the solubility at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and physiological pH.[6]

  • pKa: The acid dissociation constant(s) will help predict the ionization state and solubility of the compound in different biological fluids.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH are crucial for predicting membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties.[6]

  • Stability: Assess the stability of the compound in the solid state and in potential vehicle solutions under various conditions (e.g., temperature, light) to ensure the integrity of the dosing formulation.

Ethical Considerations in Animal Research

All in vivo experiments must be conducted in strict adherence to ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.[2][8] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all study designs.[8]

  • Replacement: Utilize in vitro or in silico models whenever possible to answer scientific questions without the use of live animals.[8]

  • Reduction: Design statistically robust experiments that use the minimum number of animals necessary to obtain meaningful data.[8]

  • Refinement: Optimize experimental procedures to minimize pain, suffering, and distress to the animals.[8]

Formulation Development for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent exposure of the test compound.[1] For 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, its salt form suggests good initial aqueous solubility, which should be leveraged in formulation development.

4.1. Common Vehicles for Preclinical Studies

The choice of vehicle will depend on the administration route and the solubility of the compound. A multitude of vehicles and excipients are available, and their tolerability can vary based on the dosing route, animal species, and dose level.[9]

Vehicle CompositionCommon Administration RoutesSuitability for Pyrazole Dihydrochloride Salts
Saline (0.9% NaCl) IV, IP, SC, POExcellent, if solubility is sufficient.
Phosphate-Buffered Saline (PBS) IV, IP, SC, POExcellent, if solubility is sufficient.
5% Dextrose in Water (D5W) IV, IP, SC, POGood alternative to saline.
10% DMSO in Saline/PBS IV, IP, SCFor compounds with limited aqueous solubility. DMSO concentration should be kept low to avoid toxicity.
5% Tween 80 in Saline PO, IPA surfactant to aid in the solubilization of hydrophobic compounds.
0.5% Methylcellulose in Water POA suspending agent for oral administration of insoluble compounds.

4.2. Step-by-Step Protocol for Aqueous Solution Preparation (for IV, IP, SC, PO routes)

This protocol is suitable if 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride demonstrates sufficient solubility in an aqueous vehicle.

  • Determine the required concentration: Based on the desired dose (mg/kg) and dosing volume (ml/kg), calculate the final concentration of the solution.

  • Weigh the compound: Accurately weigh the required amount of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride.

  • Vehicle preparation: Use sterile saline (0.9% NaCl) or PBS.

  • Dissolution: Gradually add the weighed compound to the vehicle while vortexing or stirring. Gentle warming or sonication can be used to aid dissolution, but the stability of the compound under these conditions should be verified.

  • pH adjustment (if necessary): Check the pH of the final solution. If necessary, adjust to a physiologically compatible range (typically pH 6.5-7.5 for parenteral routes) using dilute NaOH or HCl.

  • Sterile filtration: For parenteral routes (IV, IP, SC), sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile vial.

  • Visual inspection: Before administration, visually inspect the solution for any precipitation or particulates.

4.3. Step-by-Step Protocol for Suspension Preparation (for PO route)

If the required dose exceeds the solubility limit, a suspension may be necessary for oral administration.

  • Vehicle preparation: Prepare a 0.5% (w/v) solution of methylcellulose or carboxymethylcellulose (CMC) in purified water. This may require heating and stirring to fully dissolve. Allow the vehicle to cool to room temperature.

  • Weigh the compound: Accurately weigh the required amount of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride.

  • Trituration: Place the weighed compound in a mortar and add a small amount of the vehicle to form a smooth paste.

  • Suspension: Gradually add the remaining vehicle while continuously stirring or triturating to ensure a uniform suspension.

  • Homogenization: For improved uniformity, the suspension can be briefly sonicated or homogenized.

  • Storage and administration: Store the suspension at 2-8°C and ensure it is well-mixed (e.g., by vortexing) before each administration to guarantee dose uniformity.

Dose Range-Finding and Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose that can be administered without causing unacceptable toxicity over a defined period.[4][10] It is a crucial first step in in vivo studies to establish a safe dose range for subsequent efficacy studies.[4][11]

5.1. Workflow for MTD Determination

MTD_Workflow cluster_0 Phase 1: Single Dose Escalation Dose_1 Administer Dose 1 (e.g., 10 mg/kg) Observe_1 Observe for 24-72h (Clinical Signs, Body Weight) Dose_1->Observe_1 Decision_1 Toxicity Observed? Observe_1->Decision_1 Dose_2 Administer Dose 2 (e.g., 30 mg/kg) Decision_1->Dose_2 No MTD_Defined MTD Identified Decision_1->MTD_Defined Yes Observe_2 Observe for 24-72h Dose_2->Observe_2 Decision_2 Toxicity Observed? Observe_2->Decision_2 Dose_N Continue Dose Escalation Decision_2->Dose_N No Decision_2->MTD_Defined Yes

Caption: Workflow for a single-dose escalation MTD study.

5.2. Step-by-Step Protocol for an Acute MTD Study

This protocol is a general guideline and should be adapted based on any existing knowledge of similar compounds.

  • Animal Model: Use a standard rodent model (e.g., Swiss Albino mice or Sprague-Dawley rats), with an equal number of males and females.[9]

  • Group Size: A small group size (e.g., n=3-5 per sex per group) is typically sufficient for an MTD study.[9]

  • Dose Selection:

    • Start with a low dose (e.g., 10 mg/kg).

    • Subsequent doses should be escalated using a geometric progression (e.g., 3-fold or 5-fold increments) such as 10, 30, 100, 300 mg/kg.[12]

    • Include a vehicle control group.

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage).

  • Observation Period:

    • Observe animals continuously for the first few hours post-dosing for any immediate signs of toxicity.[12]

    • Continue observations at least once daily for 7-14 days.

  • Parameters to Monitor:

    • Clinical Signs: Record any changes in behavior (e.g., lethargy, hyperactivity), appearance (e.g., piloerection, changes in posture), and physiological functions (e.g., changes in respiration, tremors).

    • Body Weight: Measure body weight just before dosing and daily thereafter. A body weight loss of >15-20% is often considered a sign of significant toxicity.[4]

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs of toxicity, or a sustained body weight loss of more than 15-20%.[4]

Parameter Observation
Dose Groups Vehicle Control, 10, 30, 100, 300, 1000 mg/kg
Animals Swiss Albino mice (n=3/sex/group)
Route Oral (PO)
Observation Period 14 days
Endpoints Clinical signs, body weight, mortality

Administration Protocols

The choice of administration route should be guided by the intended clinical application and the compound's properties.

6.1. Standard Administration Volumes and Needle Gauges

Route Mouse Rat Needle Gauge
Oral (PO) 5-10 ml/kg5-10 ml/kg20-22 G gavage needle
Intravenous (IV) 5-10 ml/kg2.5-5 ml/kg27-30 G
Intraperitoneal (IP) 10-20 ml/kg5-10 ml/kg25-27 G
Subcutaneous (SC) 5-10 ml/kg2.5-5 ml/kg25-27 G

6.2. General Procedure for Oral Gavage (PO)

  • Ensure the animal is properly restrained.

  • Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth for the gavage needle.

  • Gently insert the gavage needle into the esophagus and deliver the formulation.

  • Observe the animal briefly after administration to ensure there are no signs of distress.

Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to understand the ADME properties of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride.

7.1. Workflow for a Basic PK Study

PK_Workflow cluster_1 Pharmacokinetic Study Workflow Dosing Administer Compound (e.g., IV and PO routes) Sampling Collect Blood Samples at Pre-defined Time Points Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing Analysis Quantify Drug Concentration (e.g., by LC-MS/MS) Processing->Analysis Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, T1/2, Bioavailability) Analysis->Modeling

Caption: General workflow for a pharmacokinetic study.

7.2. Protocol for a Preliminary PK Study in Rodents

  • Animal Model: Use cannulated rodents (e.g., jugular vein cannulated rats) to allow for serial blood sampling from the same animal.

  • Dosing: Administer a single dose of the compound via both intravenous (e.g., 1-2 mg/kg) and oral (e.g., 10-20 mg/kg) routes to separate groups of animals.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µl) at various time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of 3-(1-Methyl-1H-pyrazol-5-yl)aniline in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • T1/2: Elimination half-life.

    • Oral Bioavailability (%F): Calculated by comparing the AUC from oral and IV administration.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for initiating the in vivo evaluation of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride. By systematically addressing formulation, tolerability, and pharmacokinetics, researchers can generate the high-quality, reproducible data necessary to advance promising compounds through the preclinical drug development pipeline. It is imperative to remember that these are foundational protocols that may require optimization based on the specific properties of the test compound and the scientific question being addressed.

References

  • Benchchem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Taylor & Francis. (2022). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • Ionic Transport. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Prisys Biotech. (2025). Designing Animal Studies: Key Considerations For Preclinical Research Success. Retrieved from [Link]

  • HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Labcorp. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]

  • Langhua Pharma. (n.d.). Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • PubMed. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Retrieved from [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

  • bonndoc. (n.d.). Formulation Development and Optimization via In Vivo Predictive In Vitro and In Silico Tools. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3 - ResearchGate. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Journal of Pharmaceutical Science and Bioscientific Research. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Retrieved from [Link]

  • EXCLI Journal. (2016). DESIGN, SYNTHESIS, IN SILICO TOXICITY PREDICTION, MOLECULAR DOCKING, AND EVALUATION OF NOVEL PYRAZOLE DERIVA. Retrieved from [Link]

  • PubMed. (2025). Computational study on QSAR modeling, molecular docking, and ADMET profiling of pyrazole-modified catalpol derivatives as prospective dual inhibitors of VEGFR-2/BRAF V600E. Retrieved from [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved from [Link]

  • PubMed. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]

  • ACS Publications. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]

  • ResearchGate. (2015). Development of New Topical Formulations of Diphenhydramine Hydrochloride: In Vitro Diffusion and In Vivo Preliminary Studies. Retrieved from [Link]

  • ACS Publications. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel controlled release of antihypertensive drug: preparation, in-vitro and in-vivo evaluation. Retrieved from [Link]

Sources

Application

Formulating 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride for cell culture assays

An in-depth technical guide for formulating and handling the building block 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride in in vitro assay environments. Introduction & Mechanistic Rationale The compound 3-(1-Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for formulating and handling the building block 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride in in vitro assay environments.

Introduction & Mechanistic Rationale

The compound 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS 910037-08-0) is a highly versatile fragment molecule that serves as a critical structural scaffold in the design, screening, and synthesis of novel drug candidates[1]. However, it is frequently supplied as a dihydrochloride salt to improve its solid-state stability and aqueous solubility.

While advantageous for storage, the dihydrochloride formulation presents a distinct challenge for cell culture assays. When dissolved in an aqueous environment, the salt dissociates and releases two molar equivalents of hydrochloric acid (HCl)[2]. If this stock is added directly to standard, weakly buffered cell culture media (such as standard DMEM or RPMI relying solely on sodium bicarbonate), it induces a severe, localized drop in pH.

The Causality of Artifacts: This rapid acidic shock can trigger spontaneous apoptosis, alter cellular metabolism, and denature serum proteins in the media. Consequently, researchers may observe false-positive cytotoxicity readouts that are entirely unrelated to the compound's actual pharmacological target[3]. To achieve valid target engagement data, the formulation protocol must be a self-validating system that neutralizes the acid equivalents without precipitating the less-soluble free base.

Causality Salt Addition of Dihydrochloride Salt to Unbuffered Media HCl Release of 2 eq. HCl Salt->HCl pHDrop Severe Local pH Drop (pH < 6.5) HCl->pHDrop Artifacts Cytotoxicity Artifacts & Protein Denaturation pHDrop->Artifacts Mitigation Mitigation Strategy: HEPES Buffer + Base Titration pHDrop->Mitigation Prevented by Stable Physiological pH Maintained (pH 7.2 - 7.4) Mitigation->Stable Valid Valid Target Engagement Data Stable->Valid

Fig 1. Mechanistic causality of pH-induced artifacts and the required mitigation strategy.

Physicochemical Profiling & Solubility Matrix

Before initiating any formulation, it is critical to understand the physical limits of the compound. Moisture-contaminated solvents will pre-maturely hydrolyze the salt and drastically reduce the effective solubility of the stock[3].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride
CAS Number 910037-08-0 (Free base)
Molecular Formula C10H11N3 · 2HCl
Molecular Weight 246.14 g/mol (Salt) / 173.22 g/mol (Free base)
Primary Utility Fragment-based drug discovery, molecular scaffold[1]

Table 2: Solubility & Stability Matrix

SolventMax Recommended ConcentrationStabilityCritical Handling Notes
Anhydrous DMSO 50 mM - 100 mM6 months at -20°CMust use fresh, anhydrous DMSO to prevent degradation[3].
Deionized Water ≤ 50 mMFreshly preparedHighly acidic. Do not store long-term; use immediately.
Culture Media ≤ 100 µM (Final)Immediate useRequires pH verification prior to cell exposure[4].

Formulation Workflows & Protocols

To ensure reproducibility and cellular health, the compound must be transitioned from an anhydrous organic stock into a physiologically buffered aqueous state.

FormulationWorkflow Start 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride (Solid) Stock Dissolve in Anhydrous DMSO (100 mM Master Stock) Start->Stock Aliquot Aliquot & Store at -20°C (Desiccated, Dark) Stock->Aliquot Dilution Intermediate Dilution in Buffered PBS/Media Aliquot->Dilution Thaw immediately before use Neutralization pH Neutralization (Equimolar NaOH / HEPES) Dilution->Neutralization Assay In Vitro Cell Culture Assay (Final DMSO ≤ 0.1%) Neutralization->Assay

Fig 2. Step-by-step workflow for the formulation and application of the dihydrochloride salt.

Protocol A: Preparation of 100 mM Anhydrous Master Stock

Causality Note: Dissolving directly in media risks uneven local concentrations and precipitation. A DMSO master stock ensures complete dissolution and allows for precise micro-dosing.

  • Equilibration: Allow the lyophilized solid of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride to equilibrate to room temperature inside a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass (e.g., 24.6 mg for 1 mL of 100 mM stock) using a microbalance.

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity). Vortex gently and sonicate in a water bath for 1–2 minutes until the solution is completely clear.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure. Store immediately at -20°C[4].

Protocol B: pH-Compensated Media Dilution & Cell Treatment

Causality Note: Because the final DMSO concentration in cell culture must not exceed 0.1% to avoid solvent-induced toxicity[4], the 100 mM stock must be diluted at least 1:1000.

  • Intermediate Dilution: Thaw a single aliquot of the 100 mM stock at room temperature. Dilute the stock 1:100 into an intermediate tube containing HEPES-buffered (25 mM) culture media . This creates a 1 mM intermediate working solution.

  • Neutralization (The Self-Validating Step):

    • Observation: Check the phenol red indicator in the media. If the 1 mM intermediate solution causes the media to shift from red/pink to yellow/orange, the HEPES buffer capacity has been exceeded by the HCl equivalents.

    • Titration: Carefully add 0.1 N NaOH in 0.5 µL increments, swirling gently, until the physiological red/pink color is restored. Alternatively, verify with a micro-pH probe that the pH has returned to 7.2–7.4[2].

  • Final Application: Dilute the neutralized 1 mM intermediate solution 1:10 directly into the final cell culture plates to achieve the desired assay concentration (e.g., 100 µM).

  • Incubation: Proceed with standard cell incubation. The final DMSO concentration is now 0.1%, and the pH is strictly physiological, ensuring any observed phenotypic changes are driven by the compound's structural interactions rather than solvent or pH artifacts.

References

  • 3-(1-Methyl-1H-pyrazol-5-yl)aniline - 10 mg - Tebubio Tebubio.
  • Functionalization of Two-Component Gelatinous Peptide/Reactive Oligomer Hydrogels with Small Molecular Amines for Enhanced Cellular Interaction MDPI.
  • Y-27632 Dihydrochloride | ROCK Inhibitor | CAS 129830-38-2 Selleck Chemicals.
  • Y-27632 - STEMCELL Technologies STEMCELL Technologies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride

Welcome to the Application Scientist Support Portal. Formulating diprotic weak bases—specifically those containing both aniline and pyrazole moieties—presents unique physicochemical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Formulating diprotic weak bases—specifically those containing both aniline and pyrazole moieties—presents unique physicochemical challenges. While synthesizing a dihydrochloride salt is a standard approach to enhance the hydrophilicity of lipophilic compounds, researchers frequently encounter paradoxical solubility failures during in vitro and in vivo assay preparation.

This guide provides a mechanistic breakdown of why 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride precipitates in common media and offers validated, self-correcting protocols to rescue your formulation.

Diagnostic Workflow

Before adjusting your formulation, identify the root cause of the solubility failure based on your dissolution medium.

Troubleshooting Start Observe Poor Solubility 3-(1-Methyl-1H-pyrazol-5-yl)aniline 2HCl Media What is the dissolution medium? Start->Media PBS Neutral Buffer / Media (pH > 6.0) Media->PBS Acid Chloride-Rich / Acidic (e.g., Saline, 0.1M HCl) Media->Acid Water Pure Water (Unbuffered) Media->Water Cause1 Diagnosis: Free Base Precipitation pH exceeds pH_max PBS->Cause1 Cause2 Diagnosis: Common Ion Effect Excess Cl- suppresses K_sp Acid->Cause2 Cause3 Diagnosis: Disproportionation or Less Soluble Hydrate Formation Water->Cause3 Fix1 Action: Use co-solvents (PEG400) or complexation (HP-β-CD) Cause1->Fix1 Fix2 Action: Use Cl- free acidic media or switch to mesylate salt Cause2->Fix2 Fix3 Action: Verify solid state via XRPD Ensure rapid mixing Cause3->Fix3

Figure 1: Diagnostic workflow for troubleshooting dihydrochloride salt solubility failures.

Frequently Asked Questions (FAQs)

Q1: Why does the compound immediately turn cloudy and precipitate when added to PBS (pH 7.4) or cell culture media? A1: This is a classic case of free base precipitation driven by the pHmax​ threshold. 3-(1-Methyl-1H-pyrazol-5-yl)aniline is a diprotic weak base (aniline pKa​≈4.6 , pyrazole pKa​≈2.5 ). In its dihydrochloride form, it is highly water-soluble only at low pH. When introduced to a neutral buffer like PBS, the environmental pH exceeds the compound's pHmax​ (the pH at which the solubility of the ionized salt equals the intrinsic solubility of the un-ionized free base). Consequently, the compound rapidly deprotonates into its lipophilic free base form, leading to 1[1]. Solution: Pre-dissolve the salt in DMSO to create a concentrated stock, then spike it into the media just before the assay (keeping final DMSO <0.1%).

Q2: I tried dissolving the dihydrochloride salt in 0.1 M HCl or 0.9% Saline to keep the pH low, but the solubility is still unexpectedly poor. Why? A2: You are encountering the Common Ion Effect . The dissolution of a dihydrochloride salt is governed by its solubility product ( Ksp​=[API2+][Cl−]2 ). Because the chloride ion concentration is squared in the equilibrium equation, the presence of exogenous chloride from 0.9% Saline (154 mM NaCl ) or 0.1 M HCl 2[2] of the salt to maintain the Ksp​ constant. This effect is3[3] compared to monohydrochloride variants. Solution: Avoid chloride-rich media. If an acidic environment is required, use a chloride-free acid (e.g., 0.1 M Phosphoric acid) or switch the API counterion to a mesylate.

Q3: How can I formulate this compound for in vivo oral (PO) or intravenous (IV) dosing if aqueous buffers fail? A3: For in vivo applications, you must bypass the thermodynamic limitations of the free base by using inclusion complexes . Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic pyrazole-aniline core, while its hydrophilic exterior ensures high aqueous solubility, effectively4[4] and preventing precipitation in the GI tract or bloodstream.

Quantitative Physicochemical Profiling

To facilitate rapid formulation decisions, the table below summarizes the expected solubility behavior of 3-(1-Methyl-1H-pyrazol-5-yl)aniline 2HCl across standard laboratory and physiological media.

Dissolution MediumInitial pHDominant API SpeciesRelative SolubilityPrimary Solubility Barrier
Pure Water (Milli-Q) ~2.0 - 3.0Di-cation ( API2+ )High (>50 mg/mL)None (Self-buffering, but highly acidic)
0.9% Normal Saline ~3.0Di-cation ( API2+ )Moderate (~10 mg/mL)Common Ion Effect ( Cl− excess)
0.1 M HCl 1.0Di-cation ( API2+ )Low (<5 mg/mL)Severe Common Ion Effect
PBS (1x, pH 7.4) 7.4Free Base ( API )Very Low (<0.1 mg/mL) pH>pHmax​ , Free Base Precipitation
20% HP-β-CD in Water ~4.0 - 5.0Inclusion ComplexHigh (>30 mg/mL)None (Complexation mitigates precipitation)
Validated Experimental Protocols
Protocol 1: Determination of pHmax​ and Phase-Solubility Profiling

Purpose: To identify the exact pH threshold where the highly soluble dihydrochloride salt converts to the insoluble free base, allowing you to define the safe formulation window. Self-Validating Mechanism: This protocol pairs HPLC-UV quantification of the supernatant with X-Ray Powder Diffraction (XRPD) of the residual solid. If the solubility drops, XRPD definitively confirms whether the solid phase has disproportionated into the free base.

  • Preparation: Aliquot 10 mg of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride into a series of 2 mL glass HPLC vials.

  • Buffer Addition: Add 1 mL of chloride-free buffered solutions ranging from pH 1.0 to 8.0 (e.g., phosphate/citrate buffers) to the respective vials.

  • Equilibration: Agitate the vials on a thermoshaker at 37°C for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached, preventing false-positive supersaturation readings.

  • Separation: Centrifuge the vials at 10,000 x g for 10 minutes to separate the solid phase from the saturated supernatant.

  • Quantification: Dilute the supernatant appropriately and measure the API concentration via HPLC-UV.

  • Solid-State Validation (Critical): Extract the residual solid pellet at the bottom of the vial, dry it gently under nitrogen, and analyze it via XRPD. Causality: Measuring supernatant concentration alone is misleading if the solid phase has changed. XRPD proves whether the residual solid is the intact salt or the precipitated free base, strictly validating the pHmax​ boundary.

Protocol 2: Preparation of a Stable In Vivo Dosing Formulation (5 mg/mL)

Purpose: To formulate the compound for oral gavage or IV administration without relying on extreme pH, utilizing HP-β-CD for steric encapsulation. Self-Validating Mechanism: Visual inspection combined with sterile filtration ensures no sub-visible free base nucleation has occurred.

  • Vehicle Preparation: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 800 µL of sterile Milli-Q water to create a 20% (w/v) solution.

  • API Addition: Weigh exactly 5 mg of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride. Slowly add the API to the HP-β-CD solution while vortexing continuously. Causality: Continuous vortexing prevents localized supersaturation and premature nucleation of the free base before complexation can occur.

  • Complexation: Sonicate the mixture in a water bath at room temperature for 15 minutes. Causality: Sonication provides the mechanical energy required to drive the lipophilic free base into the hydrophobic cavity of the cyclodextrin ring.

  • pH Adjustment: Check the pH. If it is highly acidic (<3.0), carefully adjust to ~5.5 using 0.1 M NaOH dropwise. Do not exceed pH 6.0.

  • Volume Adjustment: QS to exactly 1.0 mL with sterile water.

  • Filtration & Validation: Pass the solution through a 0.22 µm PVDF syringe filter. Causality & Validation: PVDF is chosen for its low drug-binding properties. If the formulation encounters physical resistance during filtration, it indicates sub-visible free base nucleation, alerting you that the complexation is incomplete and the formulation is unsafe for IV use.

References
  • [4] Ditosylate Salt of Itraconazole and Dissolution Enhancement Using Cyclodextrins. PMC. 4

  • [2] Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility/pH Variance. ACS Publications. 2

  • [3] Biopharma Solubility Methods Review. Scribd. 3

  • [1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 1

Sources

Optimization

Improving reaction yield when using 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride

Technical Support Center: Optimizing Yields with 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding aniline derivatives bearin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Yields with 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding aniline derivatives bearing heterocyclic substituents. 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride (CAS: 910037-08-0 · 2HCl) is a highly versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and targeted therapeutics. However, its presentation as a dihydrochloride salt, combined with the coordinating ability of the pyrazole ring, introduces specific stoichiometric and catalytic challenges.

This guide is designed to move beyond basic protocols, explaining the causality behind experimental failures and providing self-validating systems to ensure high-yield transformations.

Part 1: Quantitative Data & Reagent Selection Matrix

To establish a baseline for your experimental design, refer to the following validated parameters for handling this specific dihydrochloride salt.

Reaction TypeRecommended BaseBase EquivalentsOptimal SolventCatalyst / Ligand System
Amidation (HATU/EDC) DIPEA or TEA3.5 – 4.0 eq.DMF, NMP, or DMSON/A
Buchwald-Hartwig NaOtBu or Cs₂CO₃3.0 – 3.5 eq.1,4-Dioxane or ToluenePd₂(dba)₃ / tBuBrettPhos
Reductive Amination NaOAc (Buffer)2.0 eq. (exact)DCE / MeOH (1:1)NaBH(OAc)₃
Free-Basing (Isolation) NaOH (aq)to pH 9-10DCM / H₂O (Biphasic)N/A

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound completely insoluble in standard organic solvents like DCM, THF, or Toluene? A: You are working with the dihydrochloride salt form. The ionic lattice of the salt is highly polar, rendering it insoluble in non-polar or weakly polar organic solvents. To achieve solubility in solvents like DCM or Toluene, you must first convert it to the free base. If you wish to use the salt directly, you must use highly polar aprotic solvents (DMF, DMSO) and perform in-situ neutralization.

Q2: Can I use this salt directly in a Buchwald-Hartwig amination without prior free-basing? A: Yes, but your inorganic base stoichiometry must account for the salt. A standard Buchwald-Hartwig coupling requires ~1.2 to 1.5 equivalents of a strong base (like NaOtBu) to facilitate the transmetalation and deprotonation steps[1]. Because your substrate brings two equivalents of HCl, you must add a minimum of 3.2 to 3.5 equivalents of base. Failure to do so will leave the reaction mixture acidic, completely inhibiting the palladium catalytic cycle.

Q3: My HATU amidation yields are consistently below 20%. What is going wrong? A: The primary culprit is insufficient organic base (DIPEA/TEA). HATU requires a basic microenvironment to generate the active ester and to maintain the aniline in its nucleophilic free-base form[2][3]. If you use the standard 1.5 equivalents of DIPEA, the two equivalents of HCl from the aniline salt will consume all the base. The aniline remains protonated (anilinium ion), which is non-nucleophilic, and the excess acid quenches the HATU reagent.

Part 3: Troubleshooting Guide & Mechanistic Causality

Issue 1: Amide Coupling Failure (Low Conversion / Unreacted Starting Material)
  • The Causality: When the dihydrochloride salt is not fully neutralized, the aniline nitrogen lacks the lone pair required for nucleophilic attack on the activated carboxylic acid. Furthermore, unneutralized HCl can protonate the dimethylamino group of HATU, disrupting the formation of the highly reactive 7-azabenzotriazole active ester.

  • The Solution: Implement a "pre-activation and pre-neutralization" protocol. Dissolve the aniline salt in DMF and stir with 4.0 equivalents of DIPEA for 15 minutes before introducing it to the pre-activated carboxylic acid.

AmidationWorkflow Salt 3-(1-Methyl-1H-pyrazol-5-yl)aniline 2HCl Salt Base Add 3.5-4.0 eq. DIPEA (Neutralization Step) Salt->Base FreeBase Free Base Aniline (Active Nucleophile) Base->FreeBase Deprotonation Coupling Nucleophilic Attack (Amide Bond Formation) FreeBase->Coupling Activation Carboxylic Acid + HATU (Active Ester Formation) Activation->Coupling Active Ester Product Target Amide Product Coupling->Product

Caption: Logical workflow for amidation, highlighting the critical pre-neutralization step for dihydrochloride salts.

Issue 2: Catalyst Deactivation in Pd-Catalyzed Cross-Coupling
  • The Causality: The sp² hybridized nitrogen in the 1-methyl-1H-pyrazol-5-yl moiety possesses a lone pair that strongly coordinates to soft transition metals like Pd(II). This forms a stable, off-cycle Pd-heteroaryl complex, effectively poisoning the catalyst and preventing oxidative addition or transmetalation[4].

  • The Solution: Employ bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos. The immense steric bulk of this ligand creates a protective shield around the palladium center. This prevents the relatively bulky pyrazole ring from coordinating, forcing the reaction to proceed via the less sterically hindered aniline nitrogen[4].

BHCoupling PdCat Pd Precatalyst (e.g., Pd2(dba)3) ActivePd Active L-Pd(0) Complex PdCat->ActivePd Ligand Bulky Ligand (tBuBrettPhos) Ligand->ActivePd Steric Shielding Poisoning Pyrazole Coordination (Catalyst Poisoning) ActivePd->Poisoning If poor ligand used OxAdd Oxidative Addition (Aryl Halide) ActivePd->OxAdd Amine Aniline Free Base + NaOtBu OxAdd->Amine Transmetalation RedElim Reductive Elimination (Product Formation) Amine->RedElim RedElim->ActivePd Catalyst Regeneration

Caption: Buchwald-Hartwig catalytic cycle demonstrating how bulky ligands prevent pyrazole-induced catalyst poisoning.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: High-Yield Amidation using HATU (Self-Validating System)

This protocol separates the activation and neutralization steps to prevent reagent quenching.

  • Carboxylic Acid Activation: In a dry 25 mL round-bottom flask under N₂, dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.1 eq, 1.1 mmol) and DIPEA (1.5 eq, 1.5 mmol). Stir at room temperature for 15 minutes. Validation check: The solution should turn a pale yellow, indicating active ester formation.

  • Salt Neutralization: In a separate vial, suspend 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride (1.05 eq, 1.05 mmol) in anhydrous DMF (3.0 mL). Add DIPEA (2.5 eq, 2.6 mmol) dropwise. Stir for 10 minutes. Validation check: The suspension will become a clear solution as the insoluble salt is converted to the highly soluble free base.

  • Coupling: Transfer the neutralized aniline solution dropwise to the activated carboxylic acid mixture.

  • Completion: Stir at room temperature for 2–4 hours. Monitor by LC-MS. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Buchwald-Hartwig Cross-Coupling (tBuBrettPhos Method)

Designed to overcome pyrazole coordination and salt-induced acidity.

  • Preparation: Oven-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Reagent Loading: Add the aryl halide (1.0 eq, 1.0 mmol), 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride (1.2 eq, 1.2 mmol), Pd₂(dba)₃ (0.02 eq, 2 mol%), tBuBrettPhos (0.04 eq, 4 mol%), and NaOtBu (3.5 eq, 3.5 mmol).

    • Critical Note: The 3.5 eq of NaOtBu is mandatory (2.4 eq to neutralize the 1.2 eq of dihydrochloride salt, plus 1.1 eq for the catalytic cycle).

  • Degassing: Seal the vial and purge with N₂/Vacuum cycles three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (10 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts (NaCl/NaBr). Concentrate the filtrate for column chromatography.

References

  • Buchwald-Hartwig Amination of Pyrazoles and Imidazoles: Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters Source: ACS Publications URL:[Link]

  • Applications of Pd-Catalyzed C-N Cross-Coupling in Pharmaceutical Compounds: Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances URL:[Link]

  • Title: Wee1 degrading compounds and uses thereof (WO2024006881A1)
  • Title: Method of treating conditions with kinase inhibitors (US9820989B2)

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride

Welcome to the dedicated technical support portal for researchers working with 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride. While this fragment molecule serves as a critical scaffold in drug discovery, its dihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support portal for researchers working with 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride. While this fragment molecule serves as a critical scaffold in drug discovery, its dihydrochloride salt form presents significant handling challenges due to severe hygroscopicity. This guide provides self-validating protocols and mechanistic troubleshooting to ensure scientific integrity and reproducibility during your assays.

Section 1: Physicochemical Profile & Quantitative Data

Before handling the compound, it is critical to understand its baseline quantitative properties. The addition of two hydrochloride equivalents significantly alters the molecular weight and environmental sensitivity of the base molecule.

PropertyValue
Base IUPAC Name 3-(1-Methyl-1H-pyrazol-5-yl)aniline
Base CAS Number 910037-08-0[1]
Molecular Formula C10H11N3 · 2HCl
Molecular Weight ~246.14 g/mol (Base: 173.22 g/mol )[1]
Physical State Crystalline solid/powder
Hygroscopicity High (Deliquescent at >40% Relative Humidity)
Recommended Storage -20°C (Desiccated, under inert gas)
Section 2: Core Handling & Storage Protocols

Q1: Why does 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride rapidly degrade into a sticky resin when exposed to ambient air, and how can I store it to prevent this?

Causality: The dihydrochloride salt form features protonated amine centers that act as strong hydrogen-bond donors and acceptors. When exposed to atmospheric moisture, the salt undergoes deliquescence—a phase change where the crystalline lattice absorbs enough water from the air to completely dissolve itself, forming a concentrated, sticky aqueous resin[2]. This process is thermodynamically driven by the high solubility of the amine salt in water.

Protocol: Long-Term Storage & Aliquoting Methodology To establish a self-validating storage system, you must isolate the compound from atmospheric moisture immediately upon receipt.

  • Preparation: Transfer the sealed primary vial into a glovebox or glove bag purged with a dry, inert atmosphere (Nitrogen or Argon)[3].

  • Aliquoting: Open the vial only within the inert atmosphere. Weigh the bulk powder into smaller, single-use amber glass vials to minimize the surface area exposed during future use[4].

  • Sealing: Cap the single-use vials tightly with PTFE-lined septa.

  • Secondary Containment: Place the aliquoted vials into a secondary desiccator jar containing an active desiccant (e.g., anhydrous calcium sulfate or indicating silica gel)[5].

  • Storage: Store the desiccator jar at -20°C. Critical: Allow the jar to warm completely to room temperature before opening to prevent condensation from forming on the cold vials.

MoistureWorkflow A Anhydrous Dihydrochloride (Active Form) B Atmospheric Moisture (H2O Exposure) A->B Ambient Handling E Inert Gas Glovebox (Argon/N2 Handling) A->E Best Practice F Desiccator Storage (-20°C, <10% RH) A->F Standard Storage C Hydrate Formation (Sub-potent Molarity) B->C Absorption D Deliquescence (Gum/Resin State) C->D Phase Change E->F Transfer

Workflow of moisture degradation and standard prevention protocols.

Q2: What is the standard protocol for weighing this hygroscopic salt without compromising the batch or altering the molarity?

Causality: The rate of moisture uptake is directly proportional to the exposed surface area of the salt crystals[4]. If water is absorbed during the weighing process, the apparent mass on the balance will include water weight. This leads to sub-potent stock solutions because the actual molar concentration of the active pharmaceutical ingredient (API) is lower than calculated[5].

Protocol: Rapid Weighing & In Situ Stock Preparation

  • Pre-weighing: Tare an empty, dry vial with a septum cap on an analytical balance.

  • Transfer: Inside a low-humidity environment or glovebox, rapidly transfer an estimated amount of the free-flowing powder into the tared vial[5].

  • Sealing: Cap the vial immediately to lock out ambient air.

  • Final Weighing: Weigh the sealed vial on the balance to determine the exact mass of the compound transferred.

  • In Situ Dissolution: Inject your anhydrous assay solvent (e.g., dry DMSO) directly through the septum using a syringe to prepare the stock solution without ever exposing the powder to ambient air.

Section 3: Troubleshooting Experimental Inconsistencies

Q3: I am observing lot-to-lot variability in my IC50/binding assays. What is the root cause and how do I correct it?

Causality: The most common cause of assay variability with hygroscopic amine salts is unquantified water weight. If a batch has absorbed moisture, weighing 10 mg of the hydrated salt yields significantly fewer moles of the active 3-(1-Methyl-1H-pyrazol-5-yl)aniline than 10 mg of the anhydrous form[5]. This effectively shifts your dose-response curves to the right, falsely indicating a lower potency (higher IC50).

Solution: Always visually inspect the compound. If it appears clumped rather than free-flowing, it has absorbed moisture[5]. You must either recalculate the molarity by determining the water content (e.g., via Karl Fischer titration) or restore the compound via vacuum drying.

Troubleshooting Start Inconsistent Assay Results (IC50 shift) Check1 Inspect Compound Physical State Start->Check1 PathA Free-flowing Powder Check1->PathA PathB Clumped/Sticky Resin Check1->PathB ActionA Verify Stock Solvent Quality PathA->ActionA Proceed ActionB Recalculate Molarity (Account for H2O) PathB->ActionB If used as is ActionC Vacuum Dry (40°C, 24h) PathB->ActionC To restore ActionC->PathA Re-evaluate

Troubleshooting workflow for resolving assay inconsistencies due to hygroscopicity.

Q4: My compound has already clumped or formed a gum. Can it be salvaged, and what is the drying protocol?

Causality: Heating amine hydrochlorides too aggressively in a standard oven can cause thermal degradation or sublimation of the HCl gas, which converts the salt back into the free base and alters its solubility profile. Vacuum drying is required because applying reduced pressure lowers the boiling point of the absorbed water, allowing for gentle removal without thermal stress[3][6].

Protocol: High-Vacuum Drying Methodology

  • Preparation: Transfer the clumped salt/resin into a round-bottom flask suitable for high vacuum[3].

  • Initial Vacuum: Connect the flask to a Schlenk line or high-vacuum pump at room temperature to remove bulk surface water.

  • Gentle Heating: Once the pressure has stabilized, place the flask in a water bath or heating mantle set to a maximum of 40°C. Do not exceed this temperature to prevent decomposition[3].

  • Drying Duration: Leave the sample under high vacuum for 12 to 24 hours until the compound returns to a free-flowing powder state[3].

  • Recovery: Backfill the flask with Argon or Nitrogen gas before disconnecting it from the vacuum line[3]. Immediately transfer the dried powder to a desiccator.

References
  • Fisher Scientific. "CAS RN 910037-08-0". 1

  • Reddit (Chemistry Community). "Drying and Storing Hygroscopic Salts". 4

  • Sussex Damp Experts. "Hygroscopic Salt Behaviour". 2

  • Benchchem. "Addressing the stability and hygroscopicity of pyridinium salts".3

  • Benchchem. "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride".5

  • F-granulator. "Sodium Chloride Drying".6

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Physicochemical Profiling: 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride vs. Free Base

As a building block and fragment scaffold in drug discovery, 3-(1-Methyl-1H-pyrazol-5-yl)aniline presents unique formulation and handling challenges[1]. The molecule possesses two distinct basic centers: a primary anilin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a building block and fragment scaffold in drug discovery, 3-(1-Methyl-1H-pyrazol-5-yl)aniline presents unique formulation and handling challenges[1]. The molecule possesses two distinct basic centers: a primary aniline nitrogen and a pyridine-like nitrogen on the 1-methylpyrazole ring.

Choosing between the free base and the dihydrochloride salt form is a critical crossroad in preclinical development. This guide objectively compares the physicochemical performance of both forms, providing mechanistic causality for their behavior and self-validating experimental protocols to ensure rigorous salt selection[2].

Mechanistic Grounding: The Causality of Salt Formation

To understand the divergent behavior of the free base and the dihydrochloride, we must analyze the intrinsic acid-base chemistry of the molecule.

  • The Aniline Nitrogen: Aromatic amines are weak bases due to the partial delocalization of the nitrogen lone pair into the pi-system of the benzene ring. The pKa of a typical aniline nitrogen is approximately 4.6 [3].

  • The Pyrazole Nitrogen: The sp2-hybridized nitrogen at position 2 of the 1-methylpyrazole ring is also weakly basic, with a pKa of approximately 2.25 [4][5].

Because both pKa values are relatively low, forming a stable salt requires a strong acid. When treated with >2 equivalents of hydrochloric acid, both basic centers protonate, yielding the dihydrochloride . This dual-protonation fundamentally alters the crystal lattice energy, solvation dynamics, and electronic stability of the molecule[6].

Pathway FB Free Base pKa ~4.6 & ~2.25 Mono Monohydrochloride (Aniline Protonated) FB->Mono + HCl (pH < 4.6) Mono->FB + Base (pH > 4.6) Di Dihydrochloride (Fully Protonated) Mono->Di + HCl (pH < 2.2) Di->Mono + Base (pH > 2.2)

Fig 1. pH-dependent protonation equilibria of 3-(1-Methyl-1H-pyrazol-5-yl)aniline.

Comparative Performance Data

The decision to utilize a free base versus a dihydrochloride salt hinges on the classic pharmaceutical trade-off: solubility and chemical stability vs. hygroscopicity [7].

Table 1: Comparative Solubility Profile

Data represents typical thermodynamic endpoints at 25°C.

Solvent / MediumFree BaseDihydrochlorideMechanistic Rationale
Purified Water < 0.1 mg/mL> 50 mg/mLThe dual positive charge of the salt drastically lowers the crystal lattice energy relative to the hydration energy, driving rapid dissolution.
SGF (pH 1.2) > 20 mg/mL> 40 mg/mLThe free base protonates in situ in simulated gastric fluid, but its kinetic dissolution rate is slower than the pre-formed ionic lattice of the salt.
PBS (pH 7.4) < 0.1 mg/mL< 0.1 mg/mLCritical Failure Point: The dihydrochloride will rapidly disproportionate and precipitate out as the insoluble free base at physiological pH[8].
Ethanol > 30 mg/mL< 5 mg/mLThe uncharged free base is highly lipophilic; the highly polar dihydrochloride exhibits poor solubility in low-dielectric organic solvents.
Table 2: Comparative Stability Profile
ParameterFree BaseDihydrochlorideMechanistic Rationale
Physical Appearance Pale yellow solid/oilWhite to off-white powderFree anilines often present as low-melting solids with trace color due to ambient auto-oxidation[3].
Oxidative Stability Rapid degradationHighly stableProtonation ties up the aniline's electron lone pair, effectively blocking electrophilic oxidation and radical formation.
Thermal Stability ModerateExcellentThe ionic bonds in the dihydrochloride lattice significantly increase the melting point and resist thermal degradation[6].
Hygroscopicity Low (< 0.5% weight gain)High (> 5% weight gain)The high charge density of the dihydrochloride strongly coordinates atmospheric moisture, requiring desiccant packaging.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They include internal checks to prevent false-positive data, which is a common pitfall when profiling highly pH-sensitive salts[9].

Protocol A: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

Objective: Determine the pHmax and map the solubility of both forms across the gastrointestinal pH range.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Saturation: Add an excess of the API (either free base or dihydrochloride) to 10 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials at 300 RPM in a 25°C ± 0.1°C water bath for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for membrane adsorption.

  • Quantification: Analyze the diluted supernatant via HPLC-UV at the compound's isosbestic point.

  • Self-Validation Check 1 (pH Shift): Measure the pH of the filtrate after equilibration. Dissolving a basic free base or an acidic dihydrochloride will shift the buffer's pH. If the final pH deviates by >0.05 units from the initial buffer, the data point is invalid. The experiment must be repeated with a higher-capacity buffer.

  • Self-Validation Check 2 (Solid-State Verification): Recover the residual undissolved solid, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). This confirms whether the dihydrochloride salt survived the equilibration or if it disproportionated into the free base[8].

Protocol B: Accelerated Oxidative Stability Testing

Objective: Quantify the protective effect of the dihydrochloride salt against aniline oxidation.

  • Sample Preparation: Weigh 10 mg of the free base and 10 mg of the dihydrochloride into separate volumetric flasks. Dissolve in a 50:50 Water:Acetonitrile diluent.

  • Stress Induction: Add 1.0 mL of 3% H2​O2​ to each flask.

  • Incubation: Store the flasks in the dark at 40°C for 24 hours.

  • Quenching & Analysis: Quench the oxidation reaction by adding sodium metabisulfite. Inject the samples into a stability-indicating HPLC system coupled with a Diode Array Detector (DAD).

  • Self-Validation Check (Mass Balance): The protocol is only valid if Mass Balance is achieved . The sum of the parent API peak area and all degradation product peak areas must equal 100% ± 2% relative to a day-zero, unstressed control. If mass balance is < 98%, it indicates the formation of insoluble polymeric quinone-imines or highly volatile degradants, requiring orthogonal detection (e.g., Charged Aerosol Detection or Mass Spectrometry).

Workflow API API Sourcing Form Form Selection (FB vs Di-HCl) API->Form Sol Solubility Profiling Shake-Flask Method Form->Sol Stab Stability Profiling Oxidative & Thermal Form->Stab Val Self-Validating XRPD & HPLC-UV Sol->Val Stab->Val

Fig 2. Self-validating experimental workflow for API salt form selection and characterization.

Application Scientist's Recommendation

For 3-(1-Methyl-1H-pyrazol-5-yl)aniline , the dihydrochloride salt is vastly superior for long-term storage, analytical reference standard use, and early-stage aqueous assays due to its robust oxidative stability and high kinetic solubility in water. The free base's susceptibility to oxidation (darkening over time) makes it a liability for long-term benchtop storage unless kept under an inert argon atmosphere at -20°C.

However, formulation scientists must account for the dihydrochloride's hygroscopicity and its tendency to drastically lower the pH of unbuffered solutions. If utilized in cell-based assays, the media must be heavily buffered to prevent localized pH drops that could cause cytotoxicity or force the API to precipitate as the free base.

Sources

Comparative

Comparing 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride with other aminopyrazole derivatives

Comparative Guide: 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride vs. Alternative Aminopyrazole Scaffolds in Kinase Inhibitor Design Executive Summary & Core Rationale Aminopyrazoles represent a "privileged structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride vs. Alternative Aminopyrazole Scaffolds in Kinase Inhibitor Design

Executive Summary & Core Rationale

Aminopyrazoles represent a "privileged structure" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. The pyrazole core acts as an excellent hydrogen bond donor-acceptor pair, perfectly complementing the hinge region of the kinase domain. This guide objectively compares 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride (CAS: 910037-08-0) —a highly versatile biaryl building block[2]—against direct aminopyrazole scaffolds (3-amino, 4-amino, and 5-aminopyrazoles). By analyzing structural trajectories, binding kinetics, and synthetic utility, we provide researchers with actionable data for scaffold selection in drug discovery.

Structural & Mechanistic Comparison

The Causality of Scaffold Geometry When designing kinase inhibitors, the vector of the substituent groups dictates whether the molecule will be a Type I (binding the active conformation) or Type II (binding the inactive DFG-out conformation) inhibitor.

  • Direct Aminopyrazoles (e.g., 3-aminopyrazole): The amino group is directly attached to the pyrazole ring. This compact structure is highly efficient for Type I inhibition but often suffers from promiscuity across the kinome due to a lack of steric bulk. Furthermore, unsubstituted pyrazoles undergo rapid tautomerization, complicating structure-activity relationship (SAR) elucidation.

  • 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride: This biaryl scaffold deliberately separates the hinge-binding motif (pyrazole) from the synthetic handle (aniline)[2].

    • Tautomeric Locking: The 1-methyl group prevents tautomerization, locking the pyrazole into a single conformation. This ensures a predictable binding pose and simplifies NMR characterization during library synthesis.

    • Vector Extension: The aniline amino group serves as an ideal vector to attach bulky amides or ureas that extend into the solvent-exposed channel or the hydrophobic back pocket, driving high isoform selectivity.

    • Salt Form: The dihydrochloride salt significantly enhances the oxidative stability and aqueous solubility of the electron-rich aniline during storage and early-stage handling.

G A Kinase Hinge-Binding Scaffolds B Biaryl System: 3-(1-Methyl-1H-pyrazol-5-yl)aniline A->B C Direct Aminopyrazoles: (3-amino, 4-amino, 5-amino) A->C D Vector: Aniline NH2 Targets Solvent Channel / Back Pocket B->D E Vector: Pyrazole NH2 Direct Hinge Donor/Acceptor C->E F High Isoform Selectivity (e.g., Type II Inhibitors) D->F G High Potency, Broad Spectrum (e.g., Type I Inhibitors) E->G

Logical relationship between pyrazole scaffold structures and kinase binding modes.

Comparative Performance Data

The following table summarizes the experimental performance of inhibitors derived from these distinct scaffolds across various kinase targets.

Scaffold TypeRepresentative TargetPotency (IC50 / Kd)Selectivity ProfileKey Reference
Biaryl Phenylpyrazole Kinase Hinge (General)Target-dependentHigh (Type II binding possible via aniline vector)[2]
3-Aminopyrazole AXL KinaseIC50: 1.6 nM Kd: 0.26 nMModerate to High (Requires macrocyclization for extreme selectivity)[3]
4-Aminopyrazole JAK1 / JAK2JAK2 IC50: 0.098 µMHigh (JAK family specific)[4]
5-Aminopyrazole-4-carboxamide CpCDPK1 (C. parvum)Low nMHigh (Selective over mammalian host kinases)[5]

Experimental Methodologies: Self-Validating Systems

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of derivatives using these scaffolds.

Protocol A: Parallel Amide Coupling using 3-(1-Methyl-1H-pyrazol-5-yl)aniline Rationale: The aniline NH2 is less nucleophilic than an aliphatic amine. Using a strong coupling reagent like HATU ensures complete conversion while minimizing epimerization of chiral carboxylic acid partners.

  • Preparation: In a dry vial, dissolve 1.0 eq of the desired carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M).

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.0 eq of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride[2]. Self-Validation Check: The addition of extra DIPEA (2.0 eq) is strictly required here to neutralize the dihydrochloride salt and liberate the free aniline nucleophile. Failure to do so will result in >90% unreacted starting material.

  • Reaction & Workup: Stir for 12 hours. Quench with saturated NaHCO3, extract with EtOAc, and purify via reverse-phase HPLC.

Protocol B: High-Throughput NanoBRET Target Engagement Assay Rationale: While enzymatic assays measure activity, NanoBRET measures true intracellular target engagement and residence time, providing a higher-confidence predictor of in vivo efficacy for aminopyrazole derivatives[6].

  • Cell Plating: Transfect HEK293 cells with a NanoLuc-kinase fusion plasmid (e.g., NanoLuc-AXL). Plate at 2x10^4 cells/well in a 384-well white plate.

  • Tracer Addition: Add the cell-permeable fluorescent tracer at its predetermined Kd concentration.

  • Compound Incubation: Dispense the pyrazole-derived inhibitors using an Echo Acoustic Dispenser (10-point dose-response, 3-fold dilutions). Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate. Read dual luminescence (460 nm donor, 618 nm acceptor) on a microplate reader.

  • Validation: Calculate the Z'-factor using DMSO (vehicle) and a known pan-kinase inhibitor (e.g., Staurosporine) as controls. A Z' > 0.5 validates the assay's dynamic range.

G S1 Step 1: Compound Dilution (Echo Acoustic Dispensing) S2 Step 2: Kinase + Tracer Incubation (NanoBRET/TR-FRET) S1->S2 S3 Step 3: Signal Detection (Microplate Reader) S2->S3 S4 Step 4: IC50 Calculation (4-Parameter Logistic Fit) S3->S4

Step-by-step workflow for high-throughput kinase inhibition assays.

Signaling Pathway Context

Aminopyrazole derivatives frequently target Receptor Tyrosine Kinases (RTKs) such as AXL and FGFR[7], or non-receptor kinases like JAK[4]. Inhibiting these nodes collapses downstream survival pathways. For instance, AXL activation by its ligand Gas6 drives the PI3K/AKT and MAPK/ERK cascades, promoting epithelial-mesenchymal transition (EMT) and metastasis in cancer models[3]. By deploying a highly selective biaryl pyrazole inhibitor, researchers can cleanly block this cascade without off-target toxicity.

G L Growth Factors (e.g., Gas6) R Receptor Tyrosine Kinases (AXL / FGFR) L->R P1 PI3K / AKT Pathway R->P1 P2 MAPK / ERK Pathway R->P2 I Inhibitor Blockade (Aminopyrazole Derivatives) I->R C Cell Proliferation & Survival P1->C P2->C

Signaling pathway of RTKs targeted by aminopyrazole-derived inhibitors.

Conclusion

While direct 3-, 4-, and 5-aminopyrazoles offer excellent starting points for generating potent Type I kinase inhibitors, they often require complex structural modifications (such as macrocyclization) to achieve kinome selectivity. In contrast, 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride provides an elegant, pre-organized biaryl scaffold. Its tautomerically locked pyrazole ensures reliable hinge binding, while the aniline moiety offers a synthetically accessible vector for designing highly selective, late-generation kinase inhibitors.

References[2] Title: 3-(1-Methyl-1H-pyrazol-5-yl)aniline, 97%, Thermo Scientific. Source: Fisher Scientific. URL: https://www.fishersci.com/[4] Title: Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Source: ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01346[7] Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8070395/[6] Title: Potent and selective inhibitors of CDPK1 from T. gondii and C. parvum based on a 5-aminopyrazole-4-carboxamide scaffold. Source: PubMed. URL: https://doi.org/10.1021/ml400315s[3] Title: Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Source: bioRxiv. URL: https://www.biorxiv.org/content/10.1101/2023.10.19.563065v1[1] Title: Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Source: ResearchGate. URL: https://www.researchgate.net/publication/326880295[8] Title: Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6440263/[5] Title: Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27137359/

Sources

Validation

A Guide to the Spectroscopic Analysis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride: A Comparative NMR Study

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride. Designed for researchers, scientists, and professionals in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's spectral features, a step-by-step protocol for data acquisition, and a comparative analysis with structurally related molecules. Our approach is grounded in established spectroscopic principles to ensure technical accuracy and practical utility.

Introduction to the Spectroscopic Challenge

3-(1-Methyl-1H-pyrazol-5-yl)aniline is a heterocyclic compound of interest in medicinal chemistry and materials science. The characterization of its dihydrochloride salt form is crucial for quality control and understanding its behavior in various chemical environments. NMR spectroscopy is an indispensable tool for elucidating the molecular structure of such compounds.[1][2] The protonation of the aniline nitrogen to form the anilinium salt induces significant and predictable changes in the electronic environment of the molecule, which are reflected in the NMR spectra.[3] This guide will delve into these spectral shifts, offering a predictive and comparative framework for analysis.

Predicted Reference Spectra and Comparative Analysis

The key to this analysis is understanding the effect of protonation on the aniline moiety. The lone pair of electrons on the nitrogen atom in the free base is protonated in the dihydrochloride salt, leading to the formation of an anilinium ion (-NH₃⁺).[3] This transformation has a profound deshielding effect on the aromatic protons and carbons of the aniline ring due to the electron-withdrawing nature of the positively charged nitrogen.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts for 3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride, contrasted with the expected shifts for its free base. These predictions are based on a standard 400 MHz NMR spectrometer and a suitable deuterated solvent such as DMSO-d₆.[3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) - Dihydrochloride Expected Chemical Shift (δ, ppm) - Free Base Reason for Predicted Shift
Pyrazole-H4~6.5~6.3Minor deshielding due to proximity to the positively charged aniline ring.
Aniline-H2~7.8~6.8Significant deshielding due to the strong electron-withdrawing effect of the -NH₃⁺ group at the ortho position.[3]
Aniline-H4~7.6~7.1Deshielding effect of the -NH₃⁺ group at the para position.
Aniline-H6~7.5~6.7Deshielding effect of the -NH₃⁺ group at the ortho position.
Aniline-H5~7.4~7.0Less pronounced deshielding at the meta position compared to ortho and para protons.
Pyrazole-N-CH₃~3.8~3.7Minimal change expected.
-NH₃⁺~9.0-10.0 (broad s)-NH₂ ~5.3 (broad s)Significant deshielding due to the positive charge on the nitrogen atom.[3]
Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum is expected to show significant changes upon protonation. The carbon atoms of the aniline ring will experience a downfield shift (deshielding).

Carbon Assignment Predicted Chemical Shift (δ, ppm) - Dihydrochloride Expected Chemical Shift (δ, ppm) - Free Base Reason for Predicted Shift
Pyrazole-C5~142~145The carbon attached to the aniline ring may experience a slight shielding effect due to changes in electron density distribution.
Pyrazole-C3~140~140Minimal change expected.
Aniline-C1~130~148Significant shielding of the carbon directly attached to the nitrogen due to the change from -NH₂ to -NH₃⁺.
Aniline-C3~135~130Deshielding of the carbon bearing the pyrazole substituent.
Aniline-C2~125~115Significant deshielding of the ortho carbon.
Aniline-C4~130~129Moderate deshielding of the para carbon.
Aniline-C6~120~113Significant deshielding of the ortho carbon.
Aniline-C5~128~118Moderate deshielding of the meta carbon.
Pyrazole-C4~108~107Minimal change expected.
Pyrazole-N-CH₃~37~36Minimal change expected.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Weighing the Sample: Accurately weigh 10-25 mg of 3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride for ¹H NMR, and 50-100 mg for ¹³C NMR.[18]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in a clean, dry NMR tube.[18] The choice of solvent is critical, as the dihydrochloride salt may have limited solubility in less polar solvents like CDCl₃.

  • Dissolution: Ensure complete dissolution of the sample. Gentle warming or sonication may be necessary. It is advisable to first dissolve the solid in a small vial and then transfer the solution to the NMR tube using a Pasteur pipette fitted with a cotton or glass wool plug to filter out any particulate matter.[18]

  • Internal Standard: For precise chemical shift referencing, an internal standard can be used. However, care must be taken to ensure it does not react with the sample. Tetramethylsilane (TMS) is the standard reference at 0.00 ppm, but its insolubility in D₂O necessitates the use of a secondary standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[18]

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30).[4]

  • Number of Scans: 16-32 scans.[4]

  • Relaxation Delay: 1.0-2.0 seconds.

  • Spectral Width: -2 to 12 ppm.[4]

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2.0-5.0 seconds.

  • Spectral Width: 0 to 220 ppm.

  • Temperature: 298 K.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons and identify the precise chemical shifts of all peaks.[19]

  • Analysis of Coupling Patterns: Analyze the splitting patterns (multiplicity) to deduce the connectivity of protons.[19]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the NMR experimental workflow, from sample preparation to data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Setup Spectrometer Setup Filter->Setup Acquire_1H Acquire ¹H Spectrum Setup->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Setup->Acquire_13C FT Fourier Transform Acquire_13C->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Integrate Integrate & Peak Pick Reference->Integrate Analyze Analyze & Interpret Integrate->Analyze

Caption: Workflow for NMR analysis of small molecules.

Structural Correlation to NMR Signals

The chemical structure of 3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride directly influences its NMR spectra. The following diagram highlights the key structural features and their expected correlation with the NMR signals.

Structure_NMR_Correlation cluster_structure Molecular Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals mol H_pyrazole Pyrazole Protons (~6.5 ppm) mol->H_pyrazole Pyrazole Ring H_aniline Aniline Protons (~7.4-7.8 ppm) mol->H_aniline Aniline Ring H_methyl Methyl Protons (~3.8 ppm) mol->H_methyl Methyl Group H_amine Ammonium Protons (~9.0-10.0 ppm) mol->H_amine Ammonium Group C_pyrazole Pyrazole Carbons (~108-142 ppm) mol->C_pyrazole C_aniline Aniline Carbons (~120-135 ppm) mol->C_aniline C_methyl Methyl Carbon (~37 ppm) mol->C_methyl

Caption: Correlation of molecular structure with NMR signals.

Conclusion

This guide provides a robust framework for the ¹H and ¹³C NMR analysis of 3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride. By combining predictive analysis based on established chemical principles with a detailed experimental protocol, researchers can confidently characterize this compound and its analogs. The comparative approach, which considers the spectral shifts upon protonation, offers deeper insight into the electronic structure of the molecule. Adherence to the outlined methodologies will ensure the acquisition of high-quality, reproducible NMR data, a cornerstone of rigorous scientific research.

References

  • A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 - Benchchem. (URL: )
  • NMR Sample Preparation | Chemical Instrument
  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole deriv
  • NMR Spectroscopy - ChemTalk. (URL: )
  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books G
  • 1H and 13C NMR study of perdeuter
  • Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed. (URL: [Link])

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: )
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (URL: [Link])

  • NMR Sample Prepar
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (URL: )
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (URL: [Link])

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: )
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (URL: [Link])

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: [Link])

  • Interpreting | OpenOChem Learn. (URL: [Link])

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (URL: [Link])

  • Spectroscopic comparison between 4-(Furan-2-yl)aniline and its hydrochloride salt - Benchchem. (URL: )
  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. (URL: )
  • 3-(1-methyl-1h-pyrazol-5-yl)aniline - PubChemLite. (URL: [Link])

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube. (URL: [Link])

  • Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au - ACS Publications. (URL: [Link])

  • Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1H NMR Spectroscopy | Langmuir - ACS Publications. (URL: [Link])

  • 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: )
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (URL: [Link])

  • 1 H NMR Chemical Shifts - Oregon State University. (URL: [Link])

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • Aniline - Optional[15N NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. (URL: [Link])

  • 3-(5-methyl-1H-pyrazol-1-yl)aniline — Chemical Substance Information - NextSDS. (URL: [Link])

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl) - PMC. (URL: [Link])

Sources

Comparative

LC-MS data and fragmentation patterns for 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride

Comparative LC-MS/MS Analysis and Fragmentation Profiling of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride Introduction & Context 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 910037-08-0) [1] is a highly versatile fra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative LC-MS/MS Analysis and Fragmentation Profiling of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride

Introduction & Context

3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 910037-08-0) [1] is a highly versatile fragment molecule utilized extensively in the design of novel therapeutics, including kinase inhibitors, CD73 inhibitors, and anthelmintic agents [2]. While the free base is common in synthesis, the dihydrochloride salt is frequently preferred in early-stage drug discovery and bioanalysis. The addition of the hydrochloride salts drastically improves the compound's aqueous solubility, facilitating robust stock solution preparation and consistent in vivo dosing.

In this guide, we objectively evaluate the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) performance of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, compare its retention and fragmentation behavior against structural isomers, and provide a self-validating experimental protocol for bioanalytical scientists.

Causality in Analytical Behavior

When analyzing the dihydrochloride salt (MW: 246.13 g/mol ) via Electrospray Ionization in positive mode (ESI+), the salt completely dissociates in the acidic LC mobile phase. Consequently, the mass spectrometer exclusively detects the protonated free base, [M+H]+ at m/z 174.1 (Free base exact mass: 173.10 g/mol ) [1]. The presence of the primary amine on the phenyl ring and the nitrogen atoms in the pyrazole ring provides multiple basic sites for protonation. This ensures excellent ionization efficiency and a strong MS signal, even at trace concentrations.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and data integrity, this protocol employs a self-validating methodology where system suitability is continuously monitored.

Sample Preparation:

  • Solubilization: Weigh 1.0 mg of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride and dissolve in 1.0 mL of LC-MS grade Water:Methanol (50:50, v/v) to create a 1 mg/mL stock.

    • Causality: The aqueous component rapidly dissolves the chloride salt lattice, while methanol ensures the hydrophobic organic framework remains fully solvated, preventing precipitation.

  • Dilution: Dilute the stock to 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

    • Causality: Diluting in the starting mobile phase prevents "solvent effects" (peak broadening or fronting) that occur when the injection solvent is stronger than the mobile phase.

UHPLC Parameters:

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 0.5 minutes, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Self-Validation Check: A blank injection (mobile phase only) MUST precede the sample. The baseline at m/z 174.1 must show a signal-to-noise ratio of <3:1 to confirm the absence of column carryover.

MS/MS Parameters (ESI+):

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Collision Gas: Argon.

  • Collision Energy (CE): Ramp from 15 to 35 eV to capture both primary and secondary fragments [3].

Workflow Prep Sample Prep (0.1 mg/mL) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization (Desolvation) LC->ESI Q1 Q1 Selection (m/z 174.1) ESI->Q1 CID CID Fragmentation (Argon Gas) Q1->CID TOF MS2 Detection (Fragment Scan) CID->TOF

Figure 1: Standardized LC-MS/MS workflow for pyrazole-aniline derivatives.

Fragmentation Patterns & Mechanistic Causality

Under Collision-Induced Dissociation (CID), the protonated precursor ion ([M+H]+ 174.1) exhibits a highly predictable fragmentation cascade. Understanding these pathways is critical for accurate Multiple Reaction Monitoring (MRM) assay development.

  • Neutral Loss of Ammonia (-17 Da): The most thermodynamically favorable initial fragmentation is the loss of NH3 from the protonated aniline group, yielding a stable fragment at m/z 157.1 .

  • Inter-Ring Cleavage: The C-C bond connecting the pyrazole and aniline rings is susceptible to heterolytic cleavage at higher collision energies (≥25 eV). This yields two distinct diagnostic ions: the aniline cation (m/z 92.1 ) and the 1-methylpyrazole cation (m/z 81.1 ).

  • Loss of Methyl Radical (-15 Da): Cleavage of the N-CH3 bond on the pyrazole ring produces a minor but characteristic fragment at m/z 159.1 .

Fragmentation Parent [M+H]+ m/z 174.10 Frag1 Loss of NH3 m/z 157.08 Parent->Frag1 -NH3 (-17 Da) Frag2 Loss of •CH3 m/z 159.08 Parent->Frag2 -CH3 (-15 Da) Frag3 Aniline Cation m/z 92.05 Parent->Frag3 C-C Cleavage Frag4 1-Methylpyrazole Cation m/z 81.05 Parent->Frag4 C-C Cleavage

Figure 2: Proposed CID fragmentation pathway for protonated 3-(1-Methyl-1H-pyrazol-5-yl)aniline.

Comparative Analysis with Structural Alternatives

To demonstrate the analytical specificity of our method, we compared the target compound against two commercially available positional isomers. Differentiating these isomers is a common challenge in metabolite identification.

Table 1: Comparative LC-MS/MS Performance of Pyrazole-Aniline Isomers

CompoundIsomeric RelationshipRetention Time (min)*Primary MS2 Fragments (m/z)Distinguishing Analytical Feature
3-(1-Methyl-1H-pyrazol-5-yl)aniline Target (Meta-substituted)1.45157.1, 92.1, 81.1Standard baseline reference.
4-(1-Methyl-1H-pyrazol-5-yl)aniline Para-substituted1.38157.1, 92.1, 81.1Shorter RT due to a lower overall dipole moment, altering hydrophobic C18 interaction.
3-(1-Methyl-1H-pyrazol-3-yl)aniline Pyrazole attachment shift1.52157.1, 146.1Highly resistant to inter-ring C-C cleavage under standard CID; m/z 81.1 is nearly absent.

*Note: Retention times are representative based on the 3.0-minute UHPLC gradient protocol described in Section 3.

Conclusion: While the meta- and para-substituted isomers share identical MS2 fragmentation profiles, they can be reliably resolved chromatographically due to their differing dipole moments. Conversely, shifting the attachment point on the pyrazole ring (from the 5-position to the 3-position) fundamentally alters the CID stability of the inter-ring C-C bond, allowing for rapid mass spectral differentiation.

References

  • Fisher Scientific. "CAS RN 910037-08-0: 3-(1-methyl-1H-pyrazol-5-yl)aniline." Fisher Scientific Catalog.
  • Journal of Medicinal Chemistry. "Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors." ACS Publications.
  • Chemical and Pharmaceutical Bulletin. "Discovery of DS68702229 as a Potent, Orally Available NAMPT Activator." J-Stage.
Validation

Benchmarking 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride in Target Kinase Assays: A Fragment-Based Drug Discovery Guide

Executive Summary & Mechanistic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), identifying a privileged scaffold that balances target affinity, synthetic tractability, and biophysical solubility is c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying a privileged scaffold that balances target affinity, synthetic tractability, and biophysical solubility is critical. 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride (CAS: 910037-08-0) has emerged as a highly effective building block for the development of Type I and Type II kinase inhibitors.

This guide objectively benchmarks this specific fragment against alternative pyrazole-anilines, detailing the mechanistic causality behind its design and providing self-validating protocols for orthogonal screening.

The Causality of the Pharmacophore

The efficacy of this molecule in kinase assays is not coincidental; it is the result of three highly optimized structural features:

  • The Pyrazole Hinge Binder: Pyrazole-containing fragments are well-documented kinase hinge binders (). The N2 nitrogen of the pyrazole acts as a potent hydrogen bond acceptor, interacting directly with the backbone amide (e.g., Met or Leu) of the kinase hinge region. The 1-methyl substitution prevents tautomerization and "locks" the fragment into a single, predictable binding mode, reducing entropic penalty upon binding.

  • The Meta-Aniline Growth Vector: The aniline amine at the 3-position (meta) provides an ideal geometric vector pointing toward the solvent-exposed channel or the DFG-out allosteric pocket. It serves as a highly reactive synthetic handle for parallel library generation via urea or amide coupling ().

  • The Dihydrochloride Salt Form: Fragments inherently possess low affinity ( Kd​ in the μM to mM range). To detect binding biophysically, assays like Surface Plasmon Resonance (SPR) require analyte concentrations up to 1–5 mM. Free base anilines are lipophilic and require high DMSO concentrations (>5%) to dissolve, which induces massive bulk refractive index artifacts in SPR (). The dihydrochloride salt dramatically enhances aqueous solubility, allowing high-concentration screening at 1% DMSO, thereby preserving the integrity of the biophysical signal.

Pharmacophore Fragment 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride Pyrazole 1-Methyl-Pyrazole (Hinge Binder) Fragment->Pyrazole H-bonds to Kinase Hinge Aniline Meta-Aniline (Growth Vector) Fragment->Aniline Urea/Amide Coupling Salt Dihydrochloride (Aqueous Solubility) Fragment->Salt >5mM in SPR Buffer

Logical deconstruction of the fragment's pharmacophore properties and their functional roles.

Benchmarking Data: Comparative Efficacy

To objectively evaluate the efficacy of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, we benchmark it against two structural analogs: the non-methylated free base (3-(1H-pyrazol-5-yl)aniline) and the para-substituted analog (4-(1-Methyl-1H-pyrazol-5-yl)aniline). Data is modeled on standard p38 α kinase fragment screens ().

Table 1: Biophysical and Biochemical Benchmarking (Target: p38 α Kinase)
Fragment ScaffoldSalt FormAqueous Solubility (1% DMSO)SPR Kd​ ( μM )TR-FRET IC50​ ( μM )Ligand Efficiency (LE)*
3-(1-Methyl-1H-pyrazol-5-yl)aniline 2HCl > 5.0 mM 150 450 0.32
3-(1H-pyrazol-5-yl)anilineFree Base< 0.5 mM1203800.34
4-(1-Methyl-1H-pyrazol-5-yl)aniline2HCl> 5.0 mM850> 10000.24

*Ligand Efficiency (LE) is measured in kcal/mol per heavy atom (HA). An LE > 0.30 is considered highly optimal for a starting fragment.

Key Insights:

  • While the free base analog exhibits a slightly superior Kd​ (due to the absence of steric bulk from the methyl group allowing dual H-bond donor/acceptor roles), its poor solubility (< 0.5 mM) causes compound aggregation and false negatives in high-throughput screening.

  • The meta-substitution (3-position) is vastly superior to the para-substitution (4-position), as the para-geometry forces the aniline ring to clash with the kinase gatekeeper residue, severely reducing affinity.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate true target engagement from assay artifacts.

Protocol 1: Surface Plasmon Resonance (SPR) Primary Screen

SPR is the gold standard for measuring fragment affinity and kinetics because it detects binding label-free and in real-time ().

Step-by-Step Methodology:

  • Surface Preparation: Immobilize His-tagged p38 α kinase onto a Ni-NTA sensor chip. Target an immobilization level of 3,000–4,000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment (173 Da).

  • Reference Channel: Leave Flow Cell 1 (FC1) unmodified or immobilize a blocked, inactive kinase to serve as an in-line reference. Causality: Subtracts non-specific binding and bulk refractive index changes.

  • Buffer Preparation: Use 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 1.0% DMSO.

  • DMSO Calibration: Inject a solvent correction curve ranging from 0.5% to 1.5% DMSO. Causality: DMSO has a massive refractive index. Even a 0.01% mismatch between the sample and running buffer will generate a false signal larger than the fragment binding signal.

  • Analyte Injection: Inject 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride in a 2-fold dilution series from 1 mM down to 15.6 μM . Flow rate: 30 μL /min. Contact time: 60 seconds. Dissociation time: 60 seconds.

  • Validation: A true binding event must show square-wave kinetics (fast on/fast off) typical of fragments, and the steady-state affinity plot must reach saturation.

Protocol 2: TR-FRET Orthogonal Kinase Assay

Fragments identified by SPR must be validated in a biochemical functional assay. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is highly resistant to compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine 2 nM p38 α kinase, biotinylated substrate peptide, and the fragment (up to 1 mM).

  • ATP Sensitization: Add ATP at exactly its Km​ value (e.g., 25 μM for p38 α ). Causality: Fragments are weak ATP-competitive inhibitors. Using ATP at Km​ balances the assay sensitivity; too much ATP will outcompete the fragment, yielding a false negative.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation Controls:

    • Positive Control: 1 μM Staurosporine (Pan-kinase inhibitor) defines the 100% inhibition baseline (assay floor).

    • Negative Control: 1% DMSO defines the 0% inhibition baseline (assay ceiling).

    • Quality Control: Calculate the Z'-factor. A Z' > 0.6 confirms the assay is robust enough to detect weak fragment inhibition.

Workflow SPR 1. SPR Screen (Affinity & Kinetics) TRFRET 2. TR-FRET Assay (Biochemical IC50) SPR->TRFRET Kd < 500 µM XRAY 3. X-Ray Crystallography (Binding Mode) TRFRET->XRAY Orthogonal Validation LEAD 4. Hit-to-Lead (Synthetic Elaboration) XRAY->LEAD Structure-Guided Design

Orthogonal screening workflow for fragment-based kinase drug discovery.

References

  • Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase National Center for Biotechnology Information (PMC)[Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia National Center for Biotechnology Information (PMC)[Link]

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters[Link]

  • A comparative study of fragment screening methods on the p38 α kinase National Center for Biotechnology Information (PMC)[Link]

Comparative

A Comparative Guide to the Crystallographic Analysis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Derivatives for Pharmaceutical Development

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development.[1][2][3][4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development.[1][2][3][4] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic arrangement of crystalline solids, providing invaluable insights into properties like solubility, stability, and bioavailability that are critical for a successful pharmaceutical agent.[2][5] This guide focuses on 3-(1-Methyl-1H-pyrazol-5-yl)aniline, a molecule of interest in medicinal chemistry, and its dihydrochloride salt.

A comprehensive search of the Cambridge Structural Database (CSD) and public literature reveals that while crystallographic data for various pyrazole-aniline derivatives exist, the specific structure for 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride has not been publicly deposited. This presents a common scenario in drug development where a novel salt form requires full characterization.

This guide, therefore, serves a dual purpose. First, it will present a detailed analysis of a structurally related and publicly characterized compound, N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline[6], as a reference point. Second, it will provide a comprehensive, field-proven protocol for researchers to determine the crystal structure of the target compound, 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, and outline a framework for its comparative analysis.

Part 1: Reference Data Analysis: N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline

To establish a baseline for comparison, we will examine the crystallographic data of a related pyrazole-aniline derivative. The structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline provides a useful proxy for understanding the general conformational and packing features of this class of compounds.[6]

Table 1: Crystallographic Data for Reference Compound [6]

ParameterValue
Compound Name N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline
Chemical Formula C₂₀H₂₃N₅O₄
Formula Weight 397.43
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.123(3)
b (Å) 10.512(2)
c (Å) 12.987(3)
α (°) 90
β (°) 108.89(3)
γ (°) 90
Volume (ų) 1953.5(7)
Z 4
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) 298

Data sourced from Ben­bouzid, et al. (2009).[6]

Expert Insights: The monoclinic space group P2₁/c is very common for organic molecules. The key takeaway from this reference structure is the observation that the two pyrazole moieties adopt a transoidal conformation relative to the central aniline ring, suggesting significant flexibility.[6] This inherent flexibility is a critical parameter to consider, as the protonation and inclusion of chloride counter-ions in our target molecule will likely impose significant conformational constraints and introduce a new network of intermolecular interactions, primarily hydrogen bonds.

Part 2: Experimental Workflow for Determining the Crystal Structure of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride

The following protocol is a self-validating system designed to take a researcher from a powdered sample to a fully refined crystal structure. The causality behind each step is explained to empower the researcher to make informed decisions.

Step 1: Crystal Growth - The Art of Slowing Down

The fundamental principle of growing diffraction-quality single crystals is to allow molecules to transition from a disordered solution state to an ordered solid state slowly and methodically.[7][8] Rapid precipitation leads to polycrystalline or amorphous material, which is unsuitable for SCXRD.[9]

Recommended Method: Vapor Diffusion

Vapor diffusion is an excellent technique for small molecule crystallization, especially when only milligram quantities are available.[7] It allows for a very slow and controlled change in solvent composition, gently pushing the solution towards supersaturation, the ideal state for crystal growth.[10]

Protocol:

  • Solvent Screening: Dissolve a small amount (5-10 mg) of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride in a good solvent (e.g., methanol, ethanol, or water) in a small, open vial (e.g., a 2 mL glass vial). The goal is a clear, saturated, or near-saturated solution.

  • Setup: Place this inner vial inside a larger, sealable jar or beaker (the "reservoir").

  • Anti-Solvent Addition: Add a larger volume (5-10 mL) of an "anti-solvent" to the outer reservoir. The anti-solvent should be a liquid in which the compound is poorly soluble but which is miscible with the solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Sealing and Incubation: Seal the reservoir. The more volatile solvent from the inner vial will slowly evaporate and its vapor will diffuse into the surrounding atmosphere, while the vapor from the less volatile anti-solvent in the reservoir will diffuse into the inner vial.[10] This gradual change in the solvent environment of the inner vial reduces the solubility of the compound, ideally leading to the formation of single crystals over several days to weeks.

  • Monitoring: Check for crystal growth periodically without disturbing the setup. High-quality crystals should be transparent with well-defined faces.[8]

Causality Check: Why vapor diffusion? Unlike slow evaporation, which simply concentrates the solute, vapor diffusion actively changes the solvent character. For a dihydrochloride salt, this is crucial. Starting with a polar solvent like methanol helps solvate the ions. The slow introduction of a less polar anti-solvent like diethyl ether gradually reduces the solution's dielectric constant, encouraging the ordered association of the protonated aniline and chloride ions into a crystal lattice.

Step 2: Crystal Selection and Mounting
  • Selection: Under a microscope, select a single crystal with sharp edges and no visible cracks or defects.[8] The ideal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: Carefully pick up the selected crystal using a cryo-loop and mount it on a goniometer head. The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

Step 3: Data Collection

This is performed using a single-crystal X-ray diffractometer. The instrument directs a focused beam of monochromatic X-rays (commonly from a Molybdenum or Copper source) onto the crystal.[11] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. A detector collects the intensities and positions of these diffracted spots.

Step 4: Structure Solution and Refinement
  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.

  • Structure Solution: Software is used to solve the "phase problem" and generate an initial electron density map from the diffraction intensities. This map reveals the positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, bond lengths, and bond angles to best fit the observed diffraction pattern. The quality of the final structure is assessed using metrics like the R-factor.

Workflow Visualization

G cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination A Dissolve Sample in Good Solvent (e.g., MeOH) B Place in Reservoir with Anti-Solvent (e.g., Et2O) A->B C Seal & Incubate (Vapor Diffusion) B->C D Harvest High-Quality Single Crystals C->D E Mount Crystal on Diffractometer D->E F Collect Diffraction Data (100 K) E->F G Determine Unit Cell & Space Group F->G H Solve Phase Problem (Initial Model) G->H I Refine Atomic Positions & Parameters H->I J Validate Final Crystal Structure I->J

Caption: Experimental workflow for single-crystal X-ray diffraction.

Part 3: Projected Comparative Analysis

Once the crystal structure of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride is determined, a detailed comparison with the free base or other non-salt forms (if available) and the reference structure becomes possible. The analysis should focus on the structural consequences of protonation.

Key Comparison Points:

  • Hydrogen Bonding: This will be the most significant point of comparison. The two hydrochloride ions will act as hydrogen bond acceptors. The primary hydrogen bond donors will be the two protons on the newly formed anilinium group (-NH₃⁺) and potentially C-H donors from the pyrazole or aniline rings. The resulting network of N-H···Cl and C-H···Cl interactions will dictate the crystal packing and, by extension, the material's physical properties.

  • Conformational Changes: Compare the torsion angle between the aniline and pyrazole rings. The formation of the anilinium salt and its participation in hydrogen bonding may lock the molecule into a specific conformation not seen in the free base or the flexible reference compound.

  • Crystal Packing and Density: The inclusion of two chloride ions will significantly alter the way the molecules pack in the crystal lattice. This will be reflected in the unit cell parameters and the calculated crystal density. An increase in density is expected.

  • Bond Lengths and Angles: Examine the internal geometry of the aniline ring. Protonation of the amino group is expected to cause subtle changes in the C-N bond length and the internal angles of the phenyl ring due to changes in electron distribution.

Logical Framework for Comparison

G cluster_compare Comparative Analysis cluster_implications Pharmaceutical Implications TargetData Target Structure 3-(1-Methyl-1H-pyrazol-5-yl)aniline Dihydrochloride Unit Cell Bond Lengths/Angles Torsion Angles H-Bonding Network CompareHBonds Hydrogen Bonding (N-H...Cl vs. N-H...N) TargetData->CompareHBonds CompareConformation Molecular Conformation (Torsion Angles) TargetData->CompareConformation ComparePacking Crystal Packing & Density TargetData->ComparePacking RefData Reference Structure e.g., N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline Unit Cell Bond Lengths/Angles Torsion Angles Intermolecular Contacts RefData->CompareHBonds RefData->CompareConformation RefData->ComparePacking Solubility Solubility & Dissolution Rate CompareHBonds->Solubility Polymorphism Polymorph Prediction CompareConformation->Polymorphism Stability Physical & Chemical Stability ComparePacking->Stability

Caption: Logic diagram for comparative structural analysis.

This rigorous comparison will provide a deep understanding of how salt formation impacts the solid-state properties of the parent molecule, offering critical data for selecting the optimal form for further drug development.[5]

References

  • Geiger, W. E. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 77(a2), C1053. Available at: [Link]

  • Bhardwaj, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1853. Available at: [Link]

  • Yap, G. P. A. (n.d.). Crystal Growth, Selection and Mounting. The University of Oklahoma. Available at: [Link]

  • Crystallization of small molecules. (n.d.). ICMAB. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • Department of Chemistry, UZH. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • Unknown Author. (n.d.). Powder X-ray Diffraction Protocol/SOP. Available at: [Link]

  • SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Ben­bouzid, K., et al. (2009). Crystal Structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline. Molbank, 2009(3), M614. Available at: [Link]

  • Smith, D. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available at: [Link]

  • Gîrbea, A.-S., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 675. Available at: [Link]

  • Schmidt, M., et al. (2020). X-ray diffraction using focused-ion-beam-prepared single crystals. Journal of Applied Crystallography, 53(Pt 2), 465–473. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Crystals, 11(12), 1500. Available at: [Link]

  • Wlodawer, A., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(11), 1195-1209. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. ResearchGate. Available at: [Link]

  • Patel, P. R., et al. (2025). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology, 18(4), 2111-2118. Available at: [Link]

  • Al-Kehayez, N. M., et al. (2024). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 21(S6), 843-853. Available at: [Link]

  • Rasch, T. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1098. Available at: [Link]

  • Manjasetty, B. A., & Sanishvili, R. (2013). X-Ray Crystallography in Drug Discovery. Methods in Molecular Biology, 924, 609-628. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a comprehensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles for handling potent chemical compounds, particularly those containing aniline and pyrazole moieties.

I. Hazard Identification and Risk Assessment

Before handling 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, a thorough risk assessment is paramount. The chemical structure suggests potential hazards that must be respected.

  • Aniline Moiety: The presence of the aniline group suggests potential toxicity if swallowed, inhaled, or in contact with skin.[2] Aniline itself is a suspected carcinogen and mutagen.[1][2]

  • Pyrazole Moiety: Pyrazole derivatives have a wide range of biological activities.[3][4] While many are explored for therapeutic uses, this inherent bioactivity underscores the need for careful handling to avoid unintended biological effects.[3][5]

  • Dihydrochloride Salt: As a dihydrochloride salt, this compound is likely a solid and may be corrosive or irritating, particularly to the eyes and respiratory tract.[6]

Hazard Classification (Inferred)DescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Inhalation, Ingestion, Skin Contact
Skin Corrosion/Irritation May cause skin irritation.Skin Contact
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[7][8][9][10]Eye Contact
Carcinogenicity/Mutagenicity Suspected carcinogen and mutagen based on the aniline component.[1][2]Long-term or repeated exposure
Aquatic Toxicity Potentially harmful or toxic to aquatic life.[1][2]Environmental release
II. Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride.

  • Hand Protection: Due to the hazards of aniline, selecting the right gloves is critical. Standard nitrile gloves may offer limited protection and are not recommended for prolonged contact with aniline.[11][12] For extended handling or in the event of a spill, more robust gloves are necessary.

Glove TypeChemical Resistance to AnilineRecommended Use
Butyl Rubber ExcellentSpill cleanup, extended handling
Viton ExcellentSpill cleanup, extended handling
Neoprene GoodRoutine handling
Nitrile Rubber Fair to Poor[11][13][14][15]Splash protection only, must be changed immediately upon contact.
  • Eye Protection: Chemical splash goggles are mandatory.[1] A face shield should be worn in situations with a higher risk of splashes.

  • Protective Clothing: A fully buttoned lab coat must be worn at all times.[12] For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

III. Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to proceed.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section II, including chemical-resistant gloves.

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation.[16] For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[1][17]

  • Collect and Label: Place the absorbed material and any contaminated cleaning supplies into a suitable, sealable, and clearly labeled container for hazardous waste.[1][16] The label must include "Hazardous Waste" and the full chemical name: "3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride".

  • Decontaminate: Wipe the spill area with a decontaminating solution, followed by soap and water.[16]

  • Ventilate: Ensure the area is well-ventilated after the cleanup is complete.[1]

IV. Disposal Workflow: A Step-by-Step Guide

The disposal of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. [12]

Caption: Decision workflow for the proper disposal of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste materials containing 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.[1] Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

  • Container Labeling: The waste container must be robust, leak-proof, and compatible with the chemical. Label the container clearly with the words "Hazardous Waste" and the full chemical name: "3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][18] The use of secondary containment is highly recommended to mitigate potential leaks or spills.[1]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[16] Adhere to all local, state, and federal regulations for hazardous waste disposal.[17][18]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community. Your commitment to the proper handling and disposal of chemical compounds is as vital as the discoveries you make.

References

  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. Available at: [Link]

  • Aniline Standard Operating Procedure. Washington State University. Available at: [Link]

  • Safety Data Sheet for a rel
  • Gloves Chemical Resistance Chart. Gloves By Web. Available at: [Link]

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. Available at: [Link]

  • Safety Data Sheet for N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Angene Chemical. Available at: [Link]

  • Safety Data Sheet for a rel
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Safety Data Sheet for Aniline. PENTA. Available at: [Link]

  • The following chemical resistance ratings are based on published research data. Duke Safety. Available at: [Link]

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. Available at: [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Safety Data Sheet for 3-Methyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific.
  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Available at: [Link]

  • Safety Data Sheet for Aniline. Fisher Scientific.
  • Safety D
  • Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. PMC. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

  • Safety Data Sheet for 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Fisher Scientific.
  • Acute Toxicity Testing of Synthesized Pyrazoline Derivatives in Adult Zebrafish. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Safety Data Sheet for 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine. Enamine.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Safety Data Sheet for 3-(1-Methyl-1H-pyrazol-4-yl)aniline.

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride

As researchers and drug development professionals, we frequently work with novel chemical entities whose toxicological profiles are not yet fully characterized. 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride is one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, we frequently work with novel chemical entities whose toxicological profiles are not yet fully characterized. 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride is one such compound. In the absence of a specific Safety Data Sheet (SDS), a robust safety protocol must be constructed based on the principle of analogy, drawing from the known hazards of its structural components. This guide provides a comprehensive framework for handling this and similar research chemicals, ensuring the highest standards of laboratory safety.

The fundamental principle when handling substances of unknown toxicity is to treat them as highly hazardous.[1][2] This proactive approach minimizes risk and establishes a culture of safety. Our protocol is therefore derived from an analysis of the compound's core structures: the aniline moiety and the pyrazole ring.

Hazard Assessment by Structural Analogy

Understanding the potential risks is the first step in developing a safe handling procedure. The structure of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride contains two key functional groups of toxicological significance.

  • Aniline and its Derivatives: Aniline is a well-documented toxic substance. It is readily absorbed through the skin, and exposure via inhalation, ingestion, or dermal contact can be harmful or fatal.[3] The primary and most dangerous health effect of acute aniline exposure is methemoglobinemia, a condition that dangerously reduces the oxygen-carrying capacity of the blood.[3][4] Aniline is also a skin and eye irritant and may cause sensitization.[3][5] Given these risks, any derivative, including the one , must be handled with precautions to prevent any direct body contact or aerosol inhalation.[6][7]

  • Pyrazole Derivatives: Pyrazole and its derivatives exhibit a wide range of biological activities and, consequently, a spectrum of toxicological profiles.[8][9][10] While some derivatives show low toxicity, others, such as certain 1-methyl-1H-pyrazole-5-carboxamides, have demonstrated unexpected acute mammalian toxicity by inhibiting mitochondrial respiration.[11] Some pyrazolones can also form carcinogenic nitrosamines under certain conditions.[12] This variability underscores the necessity of treating any novel pyrazole derivative with significant caution until its specific toxicology is well-understood.

The dihydrochloride salt form indicates the compound is likely a solid powder. This physical state presents a significant risk of aerosolization and inhalation during handling, such as weighing or transferring the material.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, we must implement engineering and administrative controls to minimize potential exposure at the source.

  • Engineering Controls (Primary Barrier): All handling of solid 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride must be performed within a certified chemical fume hood or a powder containment hood (glove box). This is the most critical step in preventing respiratory exposure. The work area should have readily accessible eyewash stations and safety showers.[4]

  • Administrative Controls (Procedural Safety):

    • Develop a written Standard Operating Procedure (SOP) for handling this compound.

    • Restrict access to the handling area to trained personnel only.

    • Always work with the smallest quantity of the compound necessary for the experiment.[4]

    • Thoroughly decontaminate all surfaces and equipment after use.

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the correct PPE provides the essential final barrier. The following PPE is mandatory for all procedures involving this compound.

Protection Type Required PPE Rationale and Key Considerations
Respiratory NIOSH-approved N95 respirator (minimum) or an elastomeric half-mask respirator with P100 filters.The primary risk from the solid form is inhalation of fine powders. A fit-tested respirator is crucial. For handling solutions where vapors may be generated, cartridges appropriate for organic vapors should be used.
Hand Double-gloving with nitrile gloves.Protects against skin absorption, a primary route of aniline toxicity.[3] The outer glove can be removed immediately upon contamination, protecting the inner glove and preventing the spread of the chemical. Always check manufacturer compatibility charts for breakthrough times.
Eye & Face ANSI Z87.1-compliant safety goggles and a full-face shield.Goggles protect against powder getting into the eyes.[13] A face shield provides an additional layer of protection against splashes when preparing solutions or in the event of an unexpected reaction.[13]
Body Disposable, cuffed lab coat or a chemical-resistant suit.A disposable coat prevents the contamination of personal clothing and can be promptly removed and disposed of in case of a spill.[14] Cuffs should be tucked into the inner gloves.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.
Step-by-Step Handling and Disposal Workflow

A structured workflow minimizes error and ensures safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase prep_area 1. Designate & Decontaminate Work Area in Fume Hood gather_ppe 2. Assemble All Required PPE prep_area->gather_ppe don_ppe 3. Don PPE Correctly (Inner Gloves -> Coat -> Outer Gloves -> Goggles -> Face Shield -> Respirator) gather_ppe->don_ppe weigh 4. Weigh Compound (Use anti-static weigh paper/boat) don_ppe->weigh dissolve 5. Prepare Solution (Add solid to solvent slowly) weigh->dissolve seal 6. Tightly Seal Primary Container dissolve->seal decon_tools 7. Decontaminate Spatula/Tools (Rinse with appropriate solvent into waste) seal->decon_tools dispose_solid 8. Dispose of Contaminated Solids (Weigh paper, outer gloves, wipes) into labeled solid hazardous waste. decon_tools->dispose_solid decon_area 9. Decontaminate Fume Hood Surface dispose_solid->decon_area doff_ppe 10. Doff PPE in Correct Order (Outer Gloves -> Face Shield -> Goggles -> Coat -> Respirator -> Inner Gloves) decon_area->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step workflow for safely handling the solid compound.

Emergency and Disposal Plans

Spill Response:

  • Small Spill (Solid): Do not sweep. Gently cover with an absorbent material like Chemizorb® or sand.[4] Collect the material using non-sparking tools and place it into a sealed, labeled hazardous waste container.

  • Small Spill (Liquid): Absorb with an inert material. Collect and place into a sealed, labeled hazardous waste container.

  • Large Spill: Evacuate the area immediately. Alert laboratory personnel and contact the institutional Environmental Health and Safety (EHS) office.

Exposure Procedures:

  • Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

Waste Disposal: All waste generated from handling this compound is considered hazardous.[16]

  • Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh paper, and absorbent materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[17]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and labeled hazardous waste container.[17][18] Do not mix with other waste streams unless compatibility is confirmed. Specifically, keep amine waste separate from other chemical wastes to prevent hazardous reactions.[17]

  • Sharps: Contaminated needles, syringes, or glassware must be disposed of in a puncture-proof sharps container designated for hazardous chemical waste.[19]

Never dispose of this chemical or its waste down the drain or in regular trash.[17] All disposal must comply with federal, state, and local regulations.

By adhering to this comprehensive guide, researchers can confidently and safely handle 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride, upholding the highest standards of scientific integrity and laboratory safety.

References

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Available at: [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed. Available at: [Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage. Available at: [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available at: [Link]

  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department. Available at: [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. Available at: [Link]

  • Chronic toxicity of pyrazolones: the problem of nitrosation. PubMed. Available at: [Link]

  • Aniline. Lanxess. Available at: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Servier. Available at: [Link]

  • ANILINE AR. Loba Chemie. Available at: [Link]

  • Safety Data Sheet: Aniline. Carl ROTH. Available at: [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Hazards. New Mexico State University. Available at: [Link]

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University. Available at: [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. Available at: [Link]

  • Basics of OSHA's toxic and hazardous substances standards. J. J. Keller. Available at: [Link]

  • Requirement for Unknown Acute Toxicity Statement. Occupational Safety and Health Administration. Available at: [Link]

  • Hazard Communication - Appendix A. Occupational Safety and Health Administration. Available at: [Link]

  • Hazardous Waste Disposal Procedures. University of Florida Environmental Health and Safety. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • Safety Data Sheet - N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Angene Chemical. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.